molecular formula C23H25N7O2 B15615482 Voderdeucitinib CAS No. 2824164-00-1

Voderdeucitinib

Katalognummer: B15615482
CAS-Nummer: 2824164-00-1
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: MQTVKOFFRJQEQS-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Voderdeucitinib is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2824164-00-1

Molekularformel

C23H25N7O2

Molekulargewicht

434.5 g/mol

IUPAC-Name

6-(cyclopropanecarbonylamino)-4-[(2,5-dimethyl-4H-pyrazolo[4,3-c]quinolin-6-yl)amino]-N-(trideuteriomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H25N7O2/c1-24-23(32)16-10-25-19(27-22(31)13-7-8-13)9-18(16)26-17-6-4-5-15-20-14(12-30(3)28-20)11-29(2)21(15)17/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,24,32)(H2,25,26,27,31)/i1D3

InChI-Schlüssel

MQTVKOFFRJQEQS-FIBGUPNXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Voderdeucitinib (Deucravacitinib): A Technical Guide to its Mechanism of Action in T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Immune Modulation

Deucravacitinib (B606291) is a first-in-class, orally administered, small molecule that represents a paradigm shift in the targeted therapy of immune-mediated diseases. It is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2][3] The JAK family, which also includes JAK1, JAK2, and JAK3, plays a critical role in transducing signals for a wide array of cytokines and growth factors, thereby regulating immune cell development, homeostasis, and activation.[1][4][5]

TYK2 is pivotally involved in the signaling pathways of interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3][6] These cytokines are instrumental in the differentiation and function of T helper (Th) cell subsets, particularly Th1 and Th17 cells, which are key drivers in the pathophysiology of numerous autoimmune and inflammatory conditions such as psoriasis, psoriatic arthritis, and lupus.[1][3][7]

This technical guide provides an in-depth examination of Deucravacitinib's unique mechanism of action, its specific effects on T cell signaling cascades, a summary of its quantitative impact, and an overview of the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Allosteric Inhibition of TYK2

Unlike conventional JAK inhibitors that compete with ATP at the highly conserved catalytic domain (JH1) of the kinase, Deucravacitinib employs a distinct allosteric mechanism.[2] It selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[2][3][8] This unique interaction induces a conformational change that locks the JH1 and JH2 domains together, stabilizing TYK2 in an inactive state and preventing the conformational changes necessary for its catalytic function.[2][8]

This allosteric mode of action is the basis for Deucravacitinib's high selectivity for TYK2, as the JH2 domain is structurally distinct among the JAK family members. Consequently, Deucravacitinib effectively inhibits TYK2 without significantly affecting JAK1, JAK2, or JAK3, thereby minimizing off-target effects and improving its safety profile compared to pan-JAK inhibitors.[1][2]

Figure 1: Allosteric Inhibition of TYK2 by Deucravacitinib cluster_0 Active TYK2 State cluster_1 Inhibited TYK2 State TYK2_Active JH2 (Regulatory Domain) JH1 (Catalytic Domain) SubstrateP Phosphorylated Substrate TYK2_Active:jh1->SubstrateP Phosphorylates Substrate ATP ATP ATP->TYK2_Active:jh1 Binds TYK2_Inactive JH2 (Regulatory Domain) JH1 (Catalytic Domain) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_Inactive:jh2 Allosteric Binding ATP_blocked ATP ATP_blocked->TYK2_Inactive:jh1 Binding Blocked

Figure 1: Allosteric Inhibition of TYK2 by Deucravacitinib

Impact on T-Cell Signaling Pathways

By selectively neutralizing TYK2, Deucravacitinib potently disrupts the downstream signaling of cytokines crucial for the differentiation and activation of pathogenic T cells.

  • Inhibition of the IL-23/Th17 Axis: IL-23 is vital for the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17.[3][7] The IL-23 receptor signals through a JAK2/TYK2 heterodimer. Deucravacitinib's inhibition of TYK2 blocks this pathway, preventing the phosphorylation of STAT3 and subsequent transcription of Th17-related genes. This leads to a reduction in Th17 cell activity and its inflammatory sequelae.[7][8]

  • Inhibition of the IL-12/Th1 Axis: IL-12 drives the differentiation of naive CD4+ T cells into Th1 cells, which are characterized by the production of interferon-gamma (IFN-γ).[1][3] The IL-12 receptor also utilizes the JAK2/TYK2 pair for signal transduction. By inhibiting TYK2, Deucravacitinib blocks IL-12-mediated STAT4 phosphorylation, thus impeding Th1 differentiation.[2][3]

  • Inhibition of the Type I IFN Pathway: Type I IFNs (e.g., IFN-α, IFN-β) signal through a receptor complex associated with JAK1 and TYK2.[9] This pathway is implicated in the pathogenesis of diseases like systemic lupus erythematosus. Deucravacitinib effectively blocks this signaling cascade, which is a key part of its therapeutic effect.[1][6][10]

Crucially, Deucravacitinib has minimal impact on signaling pathways mediated by other JAK combinations, such as the JAK1/JAK3 pair used by common gamma chain (γc) cytokines (e.g., IL-2, IL-7, IL-15).[4] These cytokines are essential for the normal development, survival, and homeostatic proliferation of various lymphocyte populations, including T cells. This selectivity helps preserve normal immune function.

Figure 2: Deucravacitinib's Intervention in T Cell Signaling cluster_pathways Cytokine Signaling Pathways cluster_effects T Cell Response IL23 IL-23 IL12 IL-12 IL23R IL-23R IL23->IL23R IFN Type I IFN IL12R IL-12R IL12->IL12R IFNR IFNAR IFN->IFNR TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 IL12R->TYK2 IL12R->JAK2 IFNR->TYK2 JAK1 JAK1 IFNR->JAK1 STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P STAT1_2 STAT1/2 TYK2->STAT1_2 P JAK2->STAT3 P JAK2->STAT4 P JAK1->STAT1_2 P pSTAT3 pSTAT3 pSTAT4 pSTAT4 pSTAT1_2 pSTAT1/2 Th17 Th17 Expansion (IL-17 Production) pSTAT3->Th17 Th1 Th1 Differentiation (IFN-γ Production) pSTAT4->Th1 IFN_Genes IFN-Stimulated Gene Expression pSTAT1_2->IFN_Genes Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits

Figure 2: Deucravacitinib's Intervention in T Cell Signaling

Quantitative Data on Selectivity and Efficacy

The selectivity of Deucravacitinib is a key differentiator. In vitro and cell-based assays have quantified its preferential inhibition of TYK2 over other JAK family members. This translates to potent in vivo effects on pathogenic T cell pathways while sparing others.

Table 1: In Vitro Selectivity of Deucravacitinib

JAK Family Member Selectivity Ratio (vs. TYK2) Reference(s)
JAK1 ~200-fold greater selectivity for TYK2 [10]
JAK2 ~3000-fold greater selectivity for TYK2 [10]
JAK3 ~200-fold greater selectivity for TYK2 [10]

| JAK1/2/3 (General) | 100 to 2000-fold selectivity for TYK2 |[7][8] |

Table 2: In Vivo Efficacy - Reduction of Inflammatory Markers in Psoriasis Patients (16 Weeks)

Inflammatory Marker Pathway Association Percent Reduction Reference(s)
IL-17A Th17 47% - 50% [7][8]
IL-19 Th17 72% [7][8]

| β-defensin | Keratinocyte (downstream of Th17) | 81% - 84% |[7][8] |

Key Experimental Protocols

The mechanism of action of Deucravacitinib has been characterized using a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

5.1 STAT Phosphorylation Assay by Flow Cytometry (Phosflow)

This assay directly measures the inhibition of cytokine-induced STAT phosphorylation in T cells.

  • Objective: To quantify the potency (e.g., IC50) of Deucravacitinib in blocking TYK2-mediated signal transduction.

  • Methodology:

    • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) or specific T cell subsets (e.g., CD4+ T cells).

    • Drug Incubation: Pre-incubate cells with a dose range of Deucravacitinib or vehicle control.

    • Cytokine Stimulation: Stimulate cells with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (typically 15-30 minutes).

    • Fixation and Permeabilization: Immediately fix cells with paraformaldehyde to preserve the phosphorylation state, followed by permeabilization with methanol (B129727) to allow antibody access to intracellular targets.

    • Antibody Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4) and an intracellular phospho-specific antibody (e.g., anti-pSTAT3, anti-pSTAT4).

    • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the T cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Data Analysis: Plot the inhibition of pSTAT MFI against the drug concentration to determine the IC50 value.

5.2 In Vitro T-Cell Differentiation Assay

This assay assesses the effect of Deucravacitinib on the development of specific T helper subsets.

  • Objective: To determine if Deucravacitinib can prevent the differentiation of naive T cells into pathogenic Th1 and Th17 lineages.

  • Methodology:

    • Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+) from healthy donor PBMCs.

    • Culture Setup: Culture the naive T cells with T cell receptor stimulation (e.g., anti-CD3/CD28 beads) in the presence of polarizing cytokine cocktails:

      • Th17 Conditions: IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ/anti-IL-4 antibodies.

      • Th1 Conditions: IL-12 and anti-IL-4 antibody.

    • Drug Treatment: Add a dose range of Deucravacitinib or vehicle control to the cultures at initiation.

    • Incubation: Culture the cells for 5-7 days.

    • Analysis: Analyze the differentiated T cells by:

      • Intracellular Cytokine Staining: Restimulate cells briefly (e.g., with PMA/Ionomycin) and use flow cytometry to measure the percentage of cells producing IL-17 (for Th17) or IFN-γ (for Th1).

      • Gene Expression: Extract RNA and perform qPCR to measure the expression of key transcription factors (e.g., RORγt for Th17, T-bet for Th1).

Figure 3: General Workflow for In Vitro T Cell Assay cluster_culture Cell Culture (5-7 Days) cluster_analysis Analysis start Isolate Naive CD4+ T Cells from PBMCs control Vehicle Control + Polarizing Cytokines start->control drug Deucravacitinib + Polarizing Cytokines start->drug flow Flow Cytometry (Intracellular Cytokine Staining) control->flow qpcr qPCR (Transcription Factor mRNA) control->qpcr drug->flow drug->qpcr end Compare % of Th1/Th17 cells and Gene Expression flow->end qpcr->end

Figure 3: General Workflow for In Vitro T Cell Assay

Conclusion

Deucravacitinib's mechanism of action in T cells is distinguished by its selective, allosteric inhibition of TYK2. This targeted approach allows for potent and specific disruption of the IL-12/Th1 and IL-23/Th17 axes, which are central to the pathology of many immune-mediated diseases. By avoiding broad inhibition of other JAK family members, Deucravacitinib modulates pathogenic T cell responses while sparing many of the broader cytokine signaling pathways required for normal immune homeostasis. This unique profile establishes Deucravacitinib as a highly promising therapeutic agent for a range of complex inflammatory disorders. Further research continues to explore its full potential in conditions where TYK2-mediated T cell activity is a key disease driver.[6]

References

Deucravacitinib's Precision Strike: A Technical Guide to Selective TYK2 Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deucravacitinib (B606291) represents a paradigm shift in the oral treatment of immune-mediated inflammatory diseases, offering a highly selective approach to modulating key inflammatory pathways. As a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), Deucravacitinib distinguishes itself from traditional pan-Janus kinase (JAK) inhibitors through its unique mechanism of action. By binding to the regulatory pseudokinase (JH2) domain of TYK2, it stabilizes an inhibitory conformation of the enzyme, effectively blocking the signaling of crucial cytokines such as interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs). This targeted approach minimizes off-target effects on other JAK family members, potentially leading to an improved safety and tolerability profile. This technical guide provides a comprehensive overview of Deucravacitinib's mechanism of action, the signaling pathways it inhibits, detailed experimental protocols for its characterization, and a summary of its clinical efficacy in moderate-to-severe plaque psoriasis.

Introduction: The Role of TYK2 in Immune-Mediated Diseases

Tyrosine kinase 2 (TYK2) is an intracellular non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes play a critical role in transducing signals for a wide array of cytokines and growth factors, thereby regulating immune responses, hematopoiesis, and other physiological processes. TYK2 is a key component of the signaling cascade for several pro-inflammatory cytokines, including IL-23, IL-12, and Type I IFNs, which are central to the pathogenesis of numerous autoimmune and inflammatory conditions such as psoriasis, psoriatic arthritis, and lupus.[1][2] The IL-23/Th17 axis, in particular, is a well-established driver of the chronic inflammation characteristic of psoriasis.[2]

Mechanism of Action: Allosteric Inhibition of TYK2

Unlike conventional JAK inhibitors that competitively bind to the highly conserved ATP-binding site within the catalytic (JH1) domain of the kinase, Deucravacitinib employs a novel allosteric mechanism.[1] It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This binding event locks the JH2 domain into a conformation that inhibits the function of the adjacent JH1 catalytic domain, thereby preventing the phosphorylation and activation of downstream signaling proteins.[1] This allosteric mode of action is the basis for Deucravacitinib's remarkable selectivity for TYK2 over other JAK family members.

cluster_Deucravacitinib Deucravacitinib cluster_TYK2 TYK2 Enzyme Deucravacitinib Deucravacitinib TYK2 JH2 (Regulatory Domain) JH1 (Catalytic Domain) Deucravacitinib->TYK2:f0 Allosteric Binding TYK2:f1->TYK2:f1

Deucravacitinib's allosteric binding to the TYK2 JH2 domain.

Signaling Pathway Inhibition

Deucravacitinib's inhibition of TYK2 leads to the disruption of downstream signaling pathways activated by IL-23, IL-12, and Type I IFNs.

The IL-23/IL-17 Pathway

IL-23, a key cytokine in the pathogenesis of psoriasis, signals through a receptor complex that utilizes TYK2 and JAK2. Deucravacitinib's inhibition of TYK2 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This, in turn, prevents the differentiation and activation of Th17 cells and reduces the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, ultimately leading to a reduction in keratinocyte hyperproliferation and skin inflammation.[2]

IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 STAT3 STAT3 TYK2->STAT3 P JAK2->STAT3 P pSTAT3 pSTAT3 STAT3->pSTAT3 Th17 Th17 Cell Differentiation & Activation pSTAT3->Th17 IL17 IL-17A, IL-17F, IL-22 Th17->IL17 Inflammation Keratinocyte Hyperproliferation & Inflammation IL17->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2

Inhibition of the IL-23/IL-17 signaling pathway by Deucravacitinib.
The IL-12 Pathway

IL-12, which shares the p40 subunit with IL-23, signals through a receptor complex associated with TYK2 and JAK2, leading to the activation of STAT4. This pathway is crucial for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ). By inhibiting TYK2, Deucravacitinib also modulates Th1-mediated immune responses.

The Type I Interferon Pathway

Type I interferons (e.g., IFN-α, IFN-β) signal through a receptor complex that utilizes TYK2 and JAK1. This pathway leads to the phosphorylation of STAT1 and STAT2, which are involved in antiviral responses and the regulation of innate and adaptive immunity. Deucravacitinib's inhibition of TYK2 dampens the signaling of Type I IFNs, which is also implicated in the pathology of certain autoimmune diseases.

Quantitative Data

The high selectivity of Deucravacitinib for TYK2 over other JAK kinases is a key differentiating feature. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) across the JAK family.

Target Kinase Assay Type Deucravacitinib IC50 (nM) Selectivity vs. TYK2
TYK2Biochemical0.2[3]-
JAK1Biochemical>10,000>50,000-fold
JAK2Biochemical>10,000>50,000-fold
JAK3Biochemical>10,000>50,000-fold
TYK2Whole Blood (IL-12/IFN-γ)5.3[1]-
JAK1/3Whole Blood (IL-2-pSTAT5)1000[1]~189-fold
JAK2/2Whole Blood (GM-CSF-pSTAT5)>10000[1]>1887-fold

Table 1: In Vitro and Cellular Potency and Selectivity of Deucravacitinib.

Clinical trial data from the pivotal Phase 3 POETYK PSO-1 and POETYK PSO-2 trials demonstrate the efficacy of Deucravacitinib in patients with moderate-to-severe plaque psoriasis.

Endpoint (Week 16) Deucravacitinib 6 mg QD Placebo Apremilast 30 mg BID
POETYK PSO-1
PASI 7558.4%[4]12.7%[4]35.1%[4]
sPGA 0/153.6%7.2%32.1%
POETYK PSO-2
PASI 7553.0%9.4%39.8%
sPGA 0/149.5%8.6%33.9%

Table 2: Key Efficacy Outcomes from Phase 3 POETYK PSO Trials.[4]

Treatment with Deucravacitinib also leads to a significant reduction in downstream inflammatory biomarkers.

Biomarker Dose Adjusted Mean Change from Baseline (Day 85) Placebo Change from Baseline
IL-17A12 mg QD-0.240[5]-0.067[5]
IL-1912 mg QD-96.445[5]-8.119[5]
Beta-defensin12 mg QD-65,025.443[5]-7553.961[5]
IL-17A6 mg QD47-50% reduction[6]N/A
IL-196 mg QD72% reduction[6]N/A
Beta-defensin6 mg QD81-84% reduction[6]N/A

Table 3: Reduction in Serum Inflammatory Biomarkers with Deucravacitinib Treatment.[5][6]

Experimental Protocols

Biochemical Kinase Inhibition Assay
  • Objective: To determine the IC50 value of Deucravacitinib against purified TYK2, JAK1, JAK2, and JAK3 enzymes.

  • Principle: This assay measures the ability of Deucravacitinib to inhibit the phosphorylation of a substrate peptide by the respective kinase. The remaining ATP after the kinase reaction is quantified using a luminescence-based assay.

  • Materials: Purified recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes; synthetic peptide substrate; ATP; kinase assay buffer; Deucravacitinib; luminescence-based kinase assay kit.

  • Procedure:

    • Prepare serial dilutions of Deucravacitinib in kinase assay buffer.

    • In a 384-well plate, add Deucravacitinib or vehicle control.

    • Add the kinase and substrate mixture to each well.

    • Incubate at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding the luminescence reagent.

    • Read the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression model.

Cellular Phospho-STAT (pSTAT) Assay
  • Objective: To measure the inhibitory effect of Deucravacitinib on cytokine-induced STAT phosphorylation in a cellular context.

  • Principle: Specific cytokines are used to activate distinct JAK-STAT pathways in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs). The phosphorylation of STAT proteins is then quantified by flow cytometry.

  • Materials: Isolated human PBMCs; cell culture medium; Deucravacitinib; cytokines (e.g., IL-23, IL-12, IFN-α); fixation and permeabilization buffers; fluorescently labeled antibodies against pSTAT3 and pSTAT4.

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Pre-incubate the cells with serial dilutions of Deucravacitinib or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-23 for pSTAT3) for 15-30 minutes.

    • Fix the cells to stop the signaling reaction.

    • Permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with fluorescently labeled anti-pSTAT antibodies.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity of the pSTAT signal and calculate the percent inhibition to determine the IC50 value.

Imiquimod-Induced Psoriasis Mouse Model
  • Objective: To evaluate the in vivo efficacy of Deucravacitinib in a preclinical model of psoriasis.

  • Principle: Topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7 agonist, on the skin of mice induces an inflammatory response that mimics key features of human psoriasis, including erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.[7]

  • Animals: 8-10 week old BALB/c or C57BL/6 mice.

  • Procedure:

    • Acclimatize mice for at least one week.

    • Shave the dorsal skin of the mice.

    • Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-6 consecutive days.[7]

    • Administer Deucravacitinib (e.g., 15-30 mg/kg) or vehicle control orally once or twice daily, starting on the same day as the first imiquimod application.[7]

    • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • At the end of the study, collect skin and spleen tissue for histological analysis (e.g., epidermal thickness measurement) and cytokine analysis (e.g., IL-17A, IL-23 levels by ELISA or qPCR).

cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (TYK2 in Immune Cells) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Assays (Kinase & Cellular) Lead_Gen->In_Vitro In_Vivo In Vivo Models (Psoriasis Mouse Model) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety & PK/PD) Tox->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Deucravacitinib Drug Discovery and Development Workflow.

Conclusion

Deucravacitinib's highly selective, allosteric inhibition of TYK2 represents a significant advancement in the development of oral therapies for immune-mediated inflammatory diseases. Its unique mechanism of action allows for the targeted disruption of key pro-inflammatory cytokine pathways, including the IL-23/IL-17 axis, while minimizing off-target effects on other JAK kinases. The robust preclinical and clinical data, particularly in moderate-to-severe plaque psoriasis, underscore its potential as a valuable therapeutic option for patients. This technical guide provides a foundational understanding of the science behind Deucravacitinib for researchers and drug development professionals seeking to further explore and build upon this innovative therapeutic approach.

References

Voderdeucitinib: A Technical Guide to its Role in Modulating IL-23 Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voderdeucitinib (formerly known as deucravacitinib) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the signaling pathway of pro-inflammatory cytokines, most notably Interleukin-23 (IL-23). This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the IL-23 signaling cascade, and a summary of key preclinical and clinical data. Detailed methodologies for pivotal experiments are outlined, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's therapeutic potential in IL-23-driven inflammatory diseases such as psoriasis and psoriatic arthritis.

Introduction to IL-23 Mediated Inflammation

Interleukin-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[1] Produced primarily by activated dendritic cells and macrophages, IL-23 is a central driver of chronic inflammation.[2] It exerts its effects by binding to a receptor complex on the surface of target immune cells, including T helper 17 (Th17) cells, γδ T cells, and innate lymphoid cells (ILCs).[2] This binding initiates an intracellular signaling cascade that is crucial for the expansion, survival, and pathogenic function of these cells, leading to the production of downstream pro-inflammatory cytokines like IL-17 and IL-22.[2][3] The IL-23/IL-17 axis is a well-established pathogenic pathway in numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[4][5]

This compound: Mechanism of Action

This compound is a novel small molecule that selectively inhibits TYK2.[6] TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[6][7] Unlike other JAK inhibitors that target the highly conserved ATP-binding site within the catalytic domain of the kinases, this compound employs a unique allosteric mechanism.[8] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[8][9] This distinct binding mode confers high selectivity for TYK2 over the other JAK family members, thereby minimizing off-target effects associated with broader JAK inhibition.[6][10]

By selectively inhibiting TYK2, this compound effectively disrupts the signaling of cytokines that rely on this enzyme, including IL-23, IL-12, and Type I interferons.[3][6] The precise mechanism linking TYK2 inhibition to therapeutic efficacy is through the modulation of these key inflammatory pathways.[11]

The IL-23 Signaling Pathway and this compound's Point of Intervention

The IL-23 receptor complex consists of two subunits: IL-12Rβ1 (shared with the IL-12 receptor) and the IL-23-specific IL-23R.[2] The intracellular domains of these receptor subunits are constitutively associated with members of the JAK family; IL-12Rβ1 is associated with TYK2, and IL-23R is associated with JAK2.[1][2]

Upon IL-23 binding to its receptor, the receptor subunits are brought into close proximity, leading to the trans-activation and phosphorylation of JAK2 and TYK2.[2] These activated kinases then phosphorylate specific tyrosine residues on the intracellular tail of the IL-23R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][2] Recruited STAT3 proteins are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and binding to the promoters of target genes.[2] This results in the transcription of genes encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive the inflammatory response in tissues.[12][13]

This compound intervenes at a critical early step in this cascade. By inhibiting the kinase activity of TYK2, it prevents the initial trans-activation and subsequent downstream signaling events, effectively blocking the IL-23-mediated inflammatory cascade.

IL23_Signaling_Pathway IL-23 Signaling Pathway and this compound Intervention cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds IL-12Rβ1 IL-12Rβ1 IL-23->IL-12Rβ1 JAK2 JAK2 IL-23R->JAK2 Associated TYK2 TYK2 IL-12Rβ1->TYK2 Associated STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates This compound This compound This compound->TYK2 Inhibits pSTAT3 Dimer pSTAT3 Dimer STAT3->pSTAT3 Dimer Dimerizes Nucleus Nucleus pSTAT3 Dimer->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription IL-17, IL-22 IL-17, IL-22 Pro-inflammatory Genes->IL-17, IL-22 Production

Caption: this compound allosterically inhibits TYK2, blocking IL-23 signal transduction.

Quantitative Data Summary

Preclinical Data: In Vitro Kinase and Cellular Assays

This compound has demonstrated high selectivity and potency for TYK2 in various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values from nonclinical evaluations.[14][15]

Assay TypeTarget PathwayThis compound (nM)Tofacitinib (nM)Baricitinib (nM)Upadacitinib (nM)
Hematopoiesis (JAK2-mediated)
Erythroid Colony FormationJAK2>5000693150181
Myeloid Colony FormationJAK2>5000647181243
Megakaryocyte Colony FormationJAK2>500043689381842
Cell Signaling (JAK1/JAK3-mediated)
IL-15 induced pSTAT5JAK1/JAK3936172520
Cell Signaling (JAK1/TYK2-mediated)
IFNα induced CXCL9 productionJAK1/TYK2454227
IFNα induced CXCL10 productionJAK1/TYK2937511360

Data compiled from nonclinical studies.[14][15]

Clinical Data: Psoriasis

This compound has been extensively studied in Phase 2 and Phase 3 clinical trials for the treatment of moderate-to-severe plaque psoriasis.

Table 2: Key Efficacy Outcomes in Phase 2 Psoriasis Trial (12 Weeks) [10][16]

OutcomePlacebo (n=49)Deucravacitinib (B606291) 3 mg BID (n=49)Deucravacitinib 6 mg BID (n=50)Deucravacitinib 12 mg QD (n=50)
PASI 75 (%) 7676975
sPGA 0/1 (%) 7766475
DLQI 0/1 (%) 4414651

PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear; DLQI 0/1: Dermatology Life Quality Index score of 0 or 1.

Table 3: Key Efficacy Outcomes in Phase 3 Psoriasis Trials (POETYK PSO-1 & PSO-2) at Week 16 [10][17][18]

OutcomePlaceboApremilast 30 mg BIDDeucravacitinib 6 mg QD
POETYK PSO-1
PASI 75 (%)12.735.158.4
sPGA 0/1 (%)14.332.153.6
POETYK PSO-2
PASI 75 (%)9.440.253.6
sPGA 0/1 (%)8.634.350.3
Clinical Data: Psoriatic Arthritis

This compound has also shown efficacy in patients with active psoriatic arthritis (PsA).

Table 4: Key Efficacy Outcomes in Phase 2 PsA Trial at Week 16 [19][20]

OutcomePlacebo (n=68)Deucravacitinib 6 mg QD (n=67)Deucravacitinib 12 mg QD (n=68)
ACR20 (%) 31.852.962.7
HAQ-DI (Mean Change from Baseline) -0.10-0.36-0.38
SF-36 PCS (Mean Change from Baseline) 1.85.15.3

ACR20: ≥20% improvement in American College of Rheumatology criteria; HAQ-DI: Health Assessment Questionnaire-Disability Index; SF-36 PCS: 36-Item Short Form Health Survey Physical Component Summary.

Pharmacodynamic Biomarker Data

Treatment with this compound leads to a reduction in serum biomarkers associated with the IL-23 pathway.

Table 5: Reduction in Psoriasis-Associated Biomarkers at 16 Weeks [11]

BiomarkerPercent Reduction with this compound
IL-17A 47% - 50%
IL-19 72%
Beta-defensin 81% - 84%

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the selectivity and potency of this compound against TYK2 and other JAK family kinases.

Methodology:

  • Enzyme Source: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Assay Principle: Measurement of kinase activity through the phosphorylation of a peptide substrate. This is often performed using radiometric assays (e.g., ³³P-ATP incorporation) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).

  • Procedure:

    • A fixed concentration of the kinase and peptide substrate are incubated in an appropriate buffer system.

    • This compound or other test compounds are added at varying concentrations (serially diluted).

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assays for Cytokine Signaling

Objective: To assess the functional inhibition of cytokine signaling pathways by this compound in a cellular context.

Methodology:

  • Cell Types: Peripheral blood mononuclear cells (PBMCs), specific immune cell subsets (e.g., T cells, NK cells), or cell lines engineered to express specific cytokine receptors.

  • Assay Principle: Measurement of the phosphorylation of STAT proteins downstream of cytokine receptor activation.

  • Procedure:

    • Cells are pre-incubated with various concentrations of this compound.

    • Cells are stimulated with a specific cytokine (e.g., IL-23, IL-12, IFN-α) to activate the target pathway.

    • After a short stimulation period, cells are fixed and permeabilized.

    • Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

    • The level of pSTAT is quantified on a per-cell basis using flow cytometry.

    • IC50 values are determined by analyzing the dose-dependent inhibition of STAT phosphorylation.

Psoriasis Clinical Trial Design (POETYK PSO Program)

Objective: To evaluate the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis.

Methodology:

  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled trials.

  • Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.

  • Treatment Arms:

    • This compound (6 mg once daily)

    • Placebo

    • Apremilast (30 mg twice daily)

  • Primary Endpoints (at Week 16):

    • Proportion of patients achieving PASI 75 (a 75% or greater reduction in PASI score from baseline).

    • Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).

  • Secondary Endpoints: Included PASI 90, changes in patient-reported outcomes (e.g., DLQI), and safety assessments.

  • Long-Term Extension: Patients could enter a long-term extension study to assess the durability of response and long-term safety.

Clinical_Trial_Workflow Psoriasis Phase 3 Clinical Trial Workflow (POETYK PSO) Screening Patient Screening (Moderate-to-Severe Psoriasis) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Apremilast Apremilast 30mg BID Randomization->Apremilast This compound This compound 6mg QD Randomization->this compound Week16 Week 16 Assessment (Primary Endpoints) Placebo->Week16 Apremilast->Week16 This compound->Week16 LTE Long-Term Extension Week16->LTE Eligible Patients

Caption: Workflow of the POETYK PSO Phase 3 clinical trials.

Conclusion

This compound represents a significant advancement in the oral treatment of immune-mediated inflammatory diseases. Its novel, allosteric mechanism of action provides highly selective inhibition of TYK2, a critical node in the IL-23 signaling pathway. By effectively downregulating the pathogenic IL-23/IL-17 axis, this compound has demonstrated robust clinical efficacy and a favorable safety profile in patients with psoriasis and psoriatic arthritis. The data presented in this guide underscore the therapeutic potential of targeting TYK2 with this compound for the management of IL-23-mediated inflammation. Further research is ongoing to explore its utility in other autoimmune conditions.[6][21]

References

Deucravacitinib's Attenuation of Type I Interferon Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deucravacitinib (B606291) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] Unlike pan-JAK inhibitors that target the conserved ATP-binding site of the catalytic domain, deucravacitinib employs a novel allosteric mechanism.[1][3] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[1][2] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with broader JAK inhibition.[1][4] By selectively blocking TYK2-mediated signaling, deucravacitinib effectively modulates the downstream inflammatory cascades initiated by key cytokines, including Type I interferons (IFNs).[3][5] This technical guide provides an in-depth overview of deucravacitinib's mechanism of action on the Type I IFN signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to Type I Interferon Signaling and the Role of TYK2

Type I interferons, such as IFN-α and IFN-β, are critical cytokines in the innate immune response, particularly in antiviral defense.[5][6] Their signaling is initiated by binding to the Type I IFN receptor (IFNAR), a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits.[6] This binding event brings the receptor-associated kinases, TYK2 (associated with IFNAR1) and JAK1 (associated with IFNAR2), into close proximity, leading to their trans-activation.[6][7]

Activated TYK2 and JAK1 then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.[6] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[6][8] Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by TYK2 and JAK1.[8] Phosphorylated STAT1 and STAT2 heterodimerize and associate with IFN-regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[6] This complex translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in the promoters of target genes, and drives the transcription of hundreds of IFN-stimulated genes (ISGs).[8] These ISGs encode proteins that mediate the antiviral, antiproliferative, and immunomodulatory effects of Type I IFNs.[9] TYK2's kinase activity is essential for the full activation of this pathway and subsequent biological responses.[10]

Deucravacitinib's Allosteric Inhibition of TYK2

Deucravacitinib's distinct mechanism of action lies in its allosteric inhibition of TYK2.[2][3] It specifically binds to the regulatory pseudokinase (JH2) domain of TYK2, not the catalytically active (JH1) domain.[2][3] This binding stabilizes an auto-inhibitory interaction between the JH2 and JH1 domains, effectively locking the enzyme in an inactive state.[2][11] This prevents the conformational changes necessary for TYK2 activation, thereby blocking the initiation of the downstream signaling cascade.[2][3]

dot

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 TYK2->JAK1 Trans-activation STAT1 STAT1 TYK2->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation JAK1->TYK2 JAK1->STAT1 Phosphorylation JAK1->STAT2 Phosphorylation IFN Type I IFN IFN->IFNAR1 IFN->IFNAR2 pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 pSTAT1 pSTAT2 IRF9 pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition ISGs ISG Transcription ISRE->ISGs start Start: Collect Whole Blood incubate Incubate with Deucravacitinib (Serial Dilutions) start->incubate stimulate Stimulate with Cytokines incubate->stimulate stim_tyk2 IL-12 (TYK2/JAK2) stimulate->stim_tyk2 stim_jak13 IL-2 (JAK1/JAK3) stimulate->stim_jak13 stim_jak2 TPO (JAK2/JAK2) stimulate->stim_jak2 detect_ifng Measure IFN-γ (ELISA) stim_tyk2->detect_ifng detect_pstat Measure pSTAT (Flow Cytometry) stim_jak13->detect_pstat stim_jak2->detect_pstat analyze Calculate IC50 Values detect_ifng->analyze detect_pstat->analyze

References

Deucravacitinib's Selective Targeting of TYK2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, small-molecule inhibitor that has garnered significant attention for its highly selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike traditional pan-JAK inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1), Deucravacitinib employs a novel allosteric mechanism.[2][3] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3][4] This unique mode of action confers remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), offering a differentiated safety and efficacy profile in the treatment of immune-mediated diseases such as psoriasis.[2][4] This technical guide provides an in-depth exploration of the molecular interactions, quantitative selectivity, and the experimental methodologies used to characterize the profound selectivity of Deucravacitinib for TYK2.

The Allosteric Mechanism of Deucravacitinib

The foundation of Deucravacitinib's selectivity lies in its unique allosteric inhibition mechanism. The JAK family, comprising TYK2, JAK1, JAK2, and JAK3, shares a highly homologous ATP-binding catalytic domain (JH1). This structural similarity has historically presented a challenge in developing selective JAK inhibitors, often leading to off-target effects due to the inhibition of multiple family members.

Deucravacitinib circumvents this by binding to the structurally distinct regulatory pseudokinase (JH2) domain of TYK2.[3] This binding event stabilizes an inhibitory interaction between the JH2 and JH1 domains, which prevents the conformational changes required for TYK2 activation.[5] Consequently, Deucravacitinib effectively blocks the downstream signaling of cytokines that rely on TYK2, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[4] The crystal structure of Deucravacitinib in complex with the TYK2 JH2 domain has provided a definitive high-resolution view of this interaction, revealing the specific amino acid residues that contribute to its high-affinity and selective binding.[6]

cluster_Deucravacitinib Deucravacitinib cluster_TYK2 TYK2 Protein cluster_Outcome Outcome Deucravacitinib Deucravacitinib JH2 Pseudokinase Domain (JH2) (Regulatory) Deucravacitinib->JH2 Allosteric Binding JH1 Catalytic Domain (JH1) (ATP Binding Site) JH1->JH2 Intramolecular Interaction Inactive_Conformation TYK2 Locked in Inactive Conformation JH2->Inactive_Conformation Stabilizes Inhibitory Interaction with JH1

Caption: Allosteric Inhibition of TYK2 by Deucravacitinib.

Quantitative Selectivity Profile

The superior selectivity of Deucravacitinib for TYK2 has been extensively quantified through a series of in vitro biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values demonstrate significant potency for TYK2 with minimal activity against other JAK kinases.

Table 1: Biochemical Potency and Selectivity of Deucravacitinib
TargetAssay TypeDeucravacitinib IC50 (nM)Deucravacitinib Ki (nM)Comparator IC50 (nM)
TYK2 JH2 Domain Probe Displacement / HTRF0.20.02N/A
JAK1 JH1 Domain Kinase Activity Assay>10,000N/AN/A
JAK2 JH1 Domain Kinase Activity Assay>10,000N/AN/A
JAK3 JH1 Domain Kinase Activity Assay>10,000N/AN/A

Data sourced from multiple in vitro studies.[6]

Table 2: Functional Selectivity in Human Whole Blood Assays
Pathway (Stimulant)Primary JAKs InvolvedDeucravacitinib IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)
TYK2/JAK2 (IL-12)TYK2, JAK25>1000>1000>1000
JAK1/JAK3 (IL-2)JAK1, JAK3>4000154.540
JAK2/JAK2 (TPO)JAK2>10000200150100

IC50 values represent the concentration required for 50% inhibition of the specified cytokine-induced signaling pathway.[7][8]

Key Signaling Pathways Affected

Deucravacitinib's selective inhibition of TYK2 primarily impacts cytokine signaling pathways crucial in the pathogenesis of various autoimmune diseases.

IL23 IL-23 Receptor_23 IL-23 Receptor IL23->Receptor_23 IL12 IL-12 Receptor_12 IL-12 Receptor IL12->Receptor_12 Type_I_IFN Type I IFN Receptor_IFN IFN-α/β Receptor Type_I_IFN->Receptor_IFN TYK2 TYK2 Receptor_23->TYK2 JAK2 JAK2 Receptor_23->JAK2 Receptor_12->TYK2 Receptor_12->JAK2 Receptor_IFN->TYK2 JAK1 JAK1 Receptor_IFN->JAK1 STAT3 STAT3 TYK2->STAT3 STAT4 STAT4 TYK2->STAT4 STAT1_2 STAT1/STAT2 TYK2->STAT1_2 JAK2->STAT3 JAK2->STAT4 JAK1->STAT1_2 Nucleus Nucleus STAT3->Nucleus STAT4->Nucleus STAT1_2->Nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibition Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

Caption: Deucravacitinib's Inhibition of TYK2-Mediated Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Deucravacitinib's selectivity.

TYK2 JH2 Domain Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To quantify the binding affinity of Deucravacitinib to the isolated TYK2 pseudokinase (JH2) domain.

Methodology:

  • Reagents and Materials:

    • Recombinant human TYK2 JH2 domain (biotinylated).

    • Fluorescently labeled tracer molecule that binds to the TYK2 JH2 domain (e.g., labeled with d2 or another suitable acceptor).

    • Streptavidin-Europium cryptate (HTRF donor).

    • Deucravacitinib and comparator compounds.

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA, 0.1% Tween-20).

    • 384-well low-volume white plates.

    • HTRF-compatible plate reader.

  • Procedure: a. Prepare serial dilutions of Deucravacitinib in the assay buffer. b. In a 384-well plate, add a fixed concentration of the biotinylated TYK2 JH2 domain and the fluorescent tracer. c. Add the serially diluted Deucravacitinib or vehicle control to the wells. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium. e. Add Streptavidin-Europium cryptate to each well. f. Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Detection:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the tracer's affinity is known.[6]

In Vitro Whole Blood Assay for JAK/STAT Signaling

Objective: To determine the functional selectivity of Deucravacitinib by measuring the inhibition of cytokine-induced STAT phosphorylation in human whole blood.

Methodology:

  • Reagents and Materials:

    • Fresh human whole blood collected in sodium heparin tubes.

    • Deucravacitinib and comparator JAK inhibitors.

    • Cytokines for stimulation (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, Thrombopoietin (TPO) for JAK2/JAK2).

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers (e.g., CD4 for T-cells).

    • Flow cytometer.

  • Procedure: a. Aliquot whole blood into 96-well deep-well plates. b. Pre-incubate the blood with escalating concentrations of Deucravacitinib or comparator inhibitors for 60 minutes at 37°C. c. Stimulate the blood with the appropriate cytokine for 15-30 minutes at 37°C. d. Fix the cells by adding a fixation buffer. e. Lyse the red blood cells. f. Permeabilize the remaining white blood cells. g. Stain the cells with fluorochrome-conjugated antibodies against pSTATs and cell surface markers.

  • Detection:

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the specific cell population of interest (e.g., CD4+ T-cells).

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal in the gated population.

    • Calculate the percentage of inhibition of STAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[4][9]

Start Fresh Human Whole Blood Incubation Pre-incubate with Deucravacitinib (1 hr, 37°C) Start->Incubation Stimulation Stimulate with Cytokine (e.g., IL-12) (15-30 min, 37°C) Incubation->Stimulation Fix_Lyse Fix Cells & Lyse RBCs Stimulation->Fix_Lyse Perm_Stain Permeabilize & Stain with Anti-pSTAT Ab Fix_Lyse->Perm_Stain Flow_Cytometry Analyze by Flow Cytometry Perm_Stain->Flow_Cytometry End Determine IC50 Flow_Cytometry->End

Caption: Workflow for the In Vitro Whole Blood Phospho-STAT Assay.

Conclusion

Deucravacitinib represents a significant advancement in the field of kinase inhibitors, demonstrating a paradigm of how high selectivity can be achieved through a novel allosteric mechanism. By targeting the less conserved regulatory pseudokinase domain of TYK2, it effectively circumvents the challenge of off-target effects associated with inhibiting the highly homologous catalytic domains of the JAK family. The extensive in vitro and cellular data robustly support its potent and highly selective inhibition of TYK2-mediated signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Deucravacitinib and future selective kinase inhibitors. This targeted approach holds immense promise for the development of safer and more effective therapies for a range of immune-mediated diseases.

References

Voderdeucitinib (Deucravacitinib): A Technical Guide to its Application in Novel Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (B606291) is a pioneering, orally administered, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain, deucravacitinib employs a unique allosteric mechanism.[4][5] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[4][5] This novel mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects and potentially improving its safety profile.[1][2][6]

TYK2 is a crucial mediator for key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs).[1][5][7] By inhibiting TYK2, deucravacitinib effectively disrupts these signaling pathways, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][7] This technical guide provides an in-depth overview of deucravacitinib's mechanism of action, its evaluation in various preclinical autoimmune disease models, and detailed experimental protocols.

Core Mechanism of Action: Selective TYK2 Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade for numerous cytokines and growth factors.[3][8][9] The pathway consists of cytokine receptors, JAKs, and STATs.[8] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[10] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[8][9][10]

Deucravacitinib's selectivity stems from its binding to the non-conserved regulatory pseudokinase domain of TYK2.[2][4] This allosteric inhibition stabilizes an inhibitory interaction between the regulatory and catalytic domains, preventing TYK2 activation and downstream signaling without significantly affecting other JAKs.[2][4] This targeted approach effectively modulates the pathological effects of IL-12, IL-23, and Type I IFNs, which are implicated in diseases like psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[1][2][5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 JAK1_2 JAK1/2 STAT STAT TYK2->STAT 2. Phosphorylation JAK1_2->STAT pSTAT p-STAT pSTAT->pSTAT DNA Target Gene Transcription pSTAT->DNA 4. Translocation & Gene Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib's Allosteric Inhibition of the JAK/STAT Pathway. (Max Width: 760px)

Preclinical Evaluation in Novel Autoimmune Models

Deucravacitinib has demonstrated therapeutic potential in various animal models of autoimmune disease, providing a strong rationale for its clinical development.[2]

Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model

This is a widely used and robust model that mimics many key features of human plaque psoriasis.[2] Topical application of imiquimod, a TLR7 agonist, induces an inflammatory response characterized by erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.[2]

Experimental Protocol:

  • Model Induction: Daily topical application of a precise dose of imiquimod cream (e.g., 5%) on the shaved back and/or ear of mice (e.g., BALB/c or C57BL/6 strains).

  • Treatment: Deucravacitinib is formulated for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Administration: Administered via oral gavage once daily, concurrently with the imiquimod application, for the duration of the study (e.g., 6 days).[2]

  • Endpoints:

    • Clinical Scoring: Daily assessment of erythema, scaling, and skin thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).

    • Histopathology: Collection of skin tissue at the end of the study for H&E staining to measure epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Biomarker Analysis: Measurement of pro-inflammatory cytokine mRNA (e.g., IL-23, IL-17, TNF-α) in skin tissue via qPCR or protein levels via ELISA/Luminex.

Start Day 0: Acclimatize Mice Induction Days 1-6: Daily Topical Imiquimod (IMQ) Application Start->Induction Treatment Days 1-6: Daily Oral Gavage (Vehicle or Deucravacitinib) Start->Treatment Scoring Days 1-6: Daily Clinical Scoring (Erythema, Scaling, Thickness) Induction->Scoring Treatment->Scoring Endpoint Day 7: Euthanasia & Tissue Collection Scoring->Endpoint Analysis Post-Collection Analysis: - Histopathology (H&E) - Cytokine Analysis (qPCR/ELISA) Endpoint->Analysis

Caption: Experimental Workflow for the IMQ-Induced Psoriasis Model. (Max Width: 760px)
Systemic Lupus Erythematosus (SLE) Models

Type I IFNs are key drivers in the pathogenesis of SLE.[11] Deucravacitinib's potent inhibition of Type I IFN signaling makes it a promising therapeutic for lupus.[6][11] Preclinical studies in mouse models of lupus have provided the rationale for clinical trials.[12][13]

Experimental Protocol (Conceptual based on typical lupus models like MRL/lpr or NZB/W F1 mice):

  • Model: Use of spontaneous lupus models (e.g., MRL/lpr mice) that develop autoantibodies, immune complex deposition, and organ damage (e.g., lupus nephritis) over time.

  • Treatment: Prophylactic or therapeutic administration of deucravacitinib mixed in chow or delivered via oral gavage over several weeks or months.

  • Endpoints:

    • Serology: Periodic blood collection to measure levels of autoantibodies (e.g., anti-dsDNA) and complement proteins (C3, C4).

    • Renal Function: Monitoring of proteinuria (urine albumin-to-creatinine ratio).

    • Histopathology: Examination of kidney tissue for signs of glomerulonephritis and immune complex deposition.

    • Survival: Kaplan-Meier analysis of overall survival.

Type 1 Diabetes (T1D) Models

Inflammatory cytokines, particularly Type I IFNs, contribute to the autoimmune destruction of pancreatic β-cells in T1D.[7][14] TYK2 has been identified as a genetic risk factor for T1D.[7]

In Vitro Human β-Cell Model: Studies have utilized human pancreatic β-cell lines (e.g., EndoC-βH1) to investigate the protective effects of deucravacitinib against cytokine-induced damage.[14]

Experimental Protocol:

  • Cell Culture: Human EndoC-βH1 β-cells are cultured under standard conditions.

  • Cytokine Challenge: Cells are exposed to pro-inflammatory cytokines relevant to T1D pathogenesis, such as IFNα in combination with IL-1β.[14]

  • Treatment: Cells are pre-treated with varying concentrations of deucravacitinib before and during the cytokine challenge.

  • Endpoints:

    • Apoptosis: Assessed by measuring caspase 3/7 activity or using DNA-binding dyes like Hoechst 33342.[14]

    • Signaling Pathway Activation: Western blotting to measure the phosphorylation of STAT1 and STAT2.[14]

    • Gene Expression: Real-time PCR to evaluate the expression of inflammatory genes (e.g., CXCL10) and markers of ER stress.[14]

    • HLA Expression: Evaluation of HLA class I overexpression, a key step in β-cell recognition by cytotoxic T-cells.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from nonclinical and clinical evaluations of deucravacitinib.

Table 1: In Vitro Potency and Selectivity of Deucravacitinib

Assay Type Target Pathway Deucravacitinib Potency (IC50) Comparator Potency (IC50) Reference
pSTAT2 Assay (T-cells) IFNα (JAK1/TYK2) Highly Potent Up to 5.3-fold less potent (JAK1,2,3 inhibitors) [11]
pSTAT Assay IL-12 + IL-18 (TYK2/JAK2) More Potent Less potent (JAK1,2,3 inhibitors) [11]
Hematopoietic Assays TPO (JAK2) No inhibition Inhibition observed (JAK inhibitors) [15]
Functional Assays IL-15 (JAK1/JAK3) Limited potency Potent inhibition (JAK inhibitors) [15]

| β-Cell Protection | IFNα + IL-1β Apoptosis | Complete prevention | Not specified |[14] |

Table 2: Clinical Efficacy of Deucravacitinib in Systemic Lupus Erythematosus (Phase II)

Endpoint (at Week 32) Placebo Deucravacitinib (3 mg BID) Deucravacitinib (6 mg BID) Deucravacitinib (12 mg QD) Reference
SRI-4 Response Rate 34% 58% (p < 0.001) 50% (p = 0.02) 45% [16]
BICLA Response Rate 24% 47% 42% 40% [16]
CLASI-50 Response Rate 32% 59% 44% 47% [16]

| LLDAS Attainment | 19% | 38% | 30% | 31% |[16] |

SRI-4: SLE Responder Index 4; BICLA: BILAG-based Composite Lupus Assessment; CLASI-50: Cutaneous Lupus Erythematosus Disease Area and Severity Index 50% improvement; LLDAS: Lupus Low Disease Activity State.

Conclusion

Deucravacitinib represents a significant advancement in the targeted treatment of immune-mediated diseases. Its unique allosteric mechanism of TYK2 inhibition provides a selective method for disrupting key inflammatory pathways driven by IL-12, IL-23, and Type I IFNs, while sparing broader JAK signaling. Preclinical studies across diverse and novel autoimmune models, including psoriasis, lupus, and type 1 diabetes, have consistently demonstrated its potential to mitigate disease-specific pathology. The robust data generated from these models, further supported by promising clinical trial results, underscore the therapeutic value of selective TYK2 inhibition and position deucravacitinib as a foundational therapy for a wide spectrum of autoimmune disorders.

References

Methodological & Application

Voderdeucitinib In Vitro Assay Protocols for Psoriasis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Voderdeucitinib (also known as Deucravacitinib) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that target the active ATP-binding site, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[2] This allosteric mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[3][4]

In the pathogenesis of psoriasis, TYK2 is a key mediator of signaling for pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5] By inhibiting TYK2, this compound effectively blocks these signaling pathways, which are crucial for the differentiation and function of T helper 17 (Th17) cells and other immune cells that drive the inflammatory cascade in psoriasis.[1][6] This document provides detailed in vitro assay protocols to evaluate the efficacy of this compound in psoriasis research.

Data Presentation

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
TargetAssay TypeThis compound IC50 (nM)Reference
TYK2 Probe Displacement Assay0.2 [4]
JAK1In Vitro Kinase Binding Assay>10,000[4]
JAK2In Vitro Kinase Binding Assay>10,000[4]
JAK3In Vitro Kinase Binding Assay>10,000[4]
Table 2: Cellular Inhibitory Activity of this compound
Cellular AssayPathwayThis compound IC50 (nM)Reference
IL-23 SignalingTYK2-dependent2-19[4]
IL-12 SignalingTYK2-dependent2-19[4]
IFN-α SignalingTYK2-dependent2-19[4]
Table 3: Effect of this compound on Psoriasis-Associated Inflammatory Markers (from Clinical Trials)
BiomarkerMean Reduction from Baseline (16 weeks treatment)Reference
IL-17A47% to 50%[7]
IL-1972%[7]
Beta-defensin81% to 84%[7]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway in Psoriasis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription Translocates to Nucleus This compound This compound This compound->TYK2 Allosterically Inhibits Pro-inflammatory Cytokines (IL-17, IL-22) Pro-inflammatory Cytokines (IL-17, IL-22) Gene Transcription->Pro-inflammatory Cytokines (IL-17, IL-22)

This compound Signaling Pathway in Psoriasis

Experimental Workflow: this compound in an In Vitro Psoriasis Model cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Seed HaCaT Keratinocytes B Stimulate with Cytokine Cocktail (M5) (IL-17A, IL-22, IL-1α, TNF-α, Oncostatin M) A->B C Treat with this compound (Dose-Response) B->C D Assess Keratinocyte Proliferation (MTT or BrdU Assay) C->D E Measure Gene Expression of Psoriasis Markers (qPCR) (e.g., IL-6, IL-8, S100A7, DEFB4) C->E F Quantify Cytokine/Chemokine Secretion (ELISA) C->F G Determine IC50 for Proliferation Inhibition D->G H Quantify Downregulation of Inflammatory Gene Expression E->H I Measure Reduction in Pro-inflammatory Protein Secretion F->I

References

Application Note: Deucravacitinib Cell-Based Assays for Systemic Lupus Erythematosus (SLE) Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic Lupus Erythematosus (SLE) is a complex, chronic autoimmune disease characterized by the production of autoantibodies and systemic inflammation affecting multiple organ systems.[1] Cytokine signaling is a critical driver of SLE pathogenesis, with Type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23 playing pivotal roles.[2] These cytokines transmit signals through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Tyrosine kinase 2 (TYK2), a member of the JAK family, is a key intracellular mediator for this specific set of cytokines.[3][4]

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2.[4] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved active (JH1) domain, confers high selectivity for TYK2 over JAK1, JAK2, and JAK3.[5][6] This targeted inhibition modulates downstream signaling of pathogenic cytokines in SLE while minimizing off-target effects associated with broader JAK inhibitors.[6][7]

This document provides detailed protocols for cell-based assays to investigate the therapeutic potential and mechanism of Deucravacitinib in the context of SLE.

Mechanism of Action of Deucravacitinib

Deucravacitinib operates through a distinct allosteric inhibition mechanism. It binds to the regulatory JH2 domain of TYK2, locking the enzyme in an inactive conformation.[6][8] This prevents the conformational changes necessary for its catalytic activity, thereby blocking downstream signal transduction. This is in contrast to other JAK inhibitors that compete with ATP in the active JH1 domain, a site that is highly conserved across the JAK family, leading to less selectivity.[6]

cluster_0 Deucravacitinib (Allosteric Inhibition) cluster_1 Pan-JAK Inhibitors (Competitive Inhibition) TYK2_D TYK2 Enzyme Inactive_D Inactive State TYK2_D->Inactive_D JH2_D JH2 (Regulatory Domain) JH1_D JH1 (Catalytic Domain) JH2_D->JH1_D Locks Deucravacitinib Deucravacitinib Deucravacitinib->JH2_D Binds ATP_D ATP ATP_D->JH1_D Binding Site Open (No Competition) TYK2_J JAK Enzyme Inactive_J Inactive State TYK2_J->Inactive_J JH2_J JH2 (Regulatory Domain) JH1_J JH1 (Catalytic Domain) PanJAKi Pan-JAK Inhibitor PanJAKi->JH1_J Competes with ATP ATP_J ATP ATP_J->JH1_J

Caption: Deucravacitinib's selective allosteric vs. competitive JAK inhibition. (Max Width: 760px)

By selectively inhibiting TYK2, Deucravacitinib effectively downregulates the signaling of Type I IFNs, IL-12, and IL-23, which are central to the activation of innate and adaptive immune responses that drive SLE pathology.[9][10]

IFN Type I IFN IFNR IFNAR1/2 IFN->IFNR IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R TYK2 TYK2 IFNR->TYK2 JAK1 JAK1 IFNR->JAK1 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R->TYK2 IL23R->JAK2 STAT1 STAT1/2 TYK2->STAT1 STAT4 STAT4 TYK2->STAT4 STAT3 STAT3 TYK2->STAT3 JAK1->STAT1 JAK2->STAT4 JAK2->STAT3 Deucravacitinib Deucravacitinib Deucravacitinib->Inhibition Inhibition->TYK2 Inhibits IRG Interferon Regulated Genes (IRGs) STAT1->IRG Th1 Th1 Differentiation STAT4->Th1 Th17 Th17 Maintenance STAT3->Th17 BCell B Cell Activation & Autoantibodies IRG->BCell Th1->BCell Th17->BCell Lupus Lupus Pathogenesis BCell->Lupus

Caption: Deucravacitinib inhibits key cytokine signaling pathways in lupus. (Max Width: 760px)

Summary of Preclinical & Clinical Data

Clinical trials, such as the Phase 2 PAISLEY study, have provided quantitative data on the efficacy of Deucravacitinib in SLE patients. These findings serve as a benchmark for cell-based assay development.[11]

Table 1: Clinical Efficacy of Deucravacitinib in the Phase 2 PAISLEY Trial

Endpoint (at Week 32) Placebo (n=90) Deucravacitinib 3 mg BID (n=91) Deucravacitinib 6 mg BID (n=93)
SRI-4 Response Rate [3][10][12] 34.4% 58.2% (p<0.001) 49.5% (p=0.02)

SRI-4 (Systemic Lupus Erythematosus Responder Index 4) is a composite primary endpoint in SLE clinical trials.

Table 2: Biomarker Modulation by Deucravacitinib (at Week 48 in PAISLEY Trial)

Biomarker Deucravacitinib 3 mg BID Deucravacitinib 6 mg BID Deucravacitinib 12 mg QD
CXCL10 (IP-10) [11] -42% -43% -48%
MCP-2 (CCL8) [11] -26% -31% -30%
IFN-regulated Genes (IRGs) Significantly Reduced Significantly Reduced Significantly Reduced
B Cell Pathway Markers (e.g., CXCL13) [7] Reduced Reduced Reduced

Data represents adjusted mean percent change from baseline.

Experimental Protocols & Workflows

The following protocols describe cell-based assays to measure the functional effects of Deucravacitinib on immune cells relevant to SLE.

Assay 1: Inhibition of the Type I Interferon Signature

Objective: To quantify the dose-dependent inhibition of Type I IFN-stimulated gene expression by Deucravacitinib in peripheral blood mononuclear cells (PBMCs) from SLE patients.

A 1. Isolate PBMCs from SLE Patient Blood B 2. Seed Cells (e.g., 1x10^6 cells/well) A->B C 3. Pre-treat with Deucravacitinib (Dose Response) B->C D 4. Stimulate with IFN-α (1000 U/mL) or R848 (1 µg/mL) C->D E 5. Incubate (6-12 hours) D->E F 6. Lyse Cells & Extract RNA E->F G 7. RT-qPCR for IRGs (e.g., CXCL10, ISG15, IFI44L) F->G H 8. Analyze Data (Calculate IC50) G->H A 1. Use Whole Blood or Isolated PBMCs B 2. Pre-treat with Deucravacitinib (Dose Response) A->B C 3. Stimulate with LPS or anti-CD3/CD28 B->C D 4. Incubate (24-48 hours) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Measure Cytokines (ELISA or Multiplex Assay) E->F G 7. Analyze Data (Calculate IC50) F->G cluster_0 Cell Preparation & Culture cluster_1 Endpoint Analysis A 1. Isolate B Cells & CD4+ T Cells B 2. Co-culture Cells with Stimulants (e.g., anti-CD3) A->B C 3. Add Deucravacitinib (Dose Response) B->C D 4. Incubate (5-7 days) C->D E 5a. Flow Cytometry (Plasma Cell Markers: CD19, CD27, CD38) D->E F 5b. ELISA on Supernatant (Total IgG/IgM or anti-dsDNA Antibodies) D->F G 6. Analyze Data & Determine Effect E->G F->G

References

Application Notes and Protocols: Establishing a Deucravacitinib-Resistant Cell Line for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib stabilizes an inhibitory conformation, thereby blocking its kinase activity.[1][2] This selective inhibition disrupts the downstream signaling of key cytokines implicated in various immune-mediated inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][3] The therapeutic success of targeted agents like deucravacitinib can be limited by the development of drug resistance. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies.[1][4] This document provides detailed protocols for establishing and characterizing a deucravacitinib-resistant cell line, a critical tool for investigating these resistance mechanisms.

Deucravacitinib's Mechanism of Action and the JAK-STAT Pathway

Deucravacitinib's unique allosteric inhibition of TYK2 provides high selectivity over other JAK family members (JAK1, JAK2, JAK3).[1][2] TYK2 plays a pivotal role in the signal transduction of several cytokine receptors. Upon cytokine binding, receptor-associated TYK2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][5] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammatory responses. Deucravacitinib's inhibition of TYK2 effectively dampens this signaling cascade.[3][6]

digraph "Deucravacitinib_Signaling_Pathway" {
  graph [splines=ortho, nodesep=0.6, ranksep=0.8];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowsize=0.7];

// Nodes Cytokine [label="IL-12, IL-23, Type I IFNs", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK_partner [label="JAK1/JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT [label="p-STAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deucravacitinib [label="Deucravacitinib", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> TYK2 [label=" Activates"]; Receptor -> JAK_partner [label=" Activates"]; TYK2 -> STAT [label=" Phosphorylates"]; JAK_partner -> STAT [label=" Phosphorylates"]; STAT -> pSTAT [style=dashed, arrowhead=none]; pSTAT -> Nucleus [label=" Translocates"]; Nucleus -> Gene_Expression [label=" Regulates"]; Deucravacitinib -> TYK2 [label=" Inhibits (Allosteric)", dir=T, color="#EA4335", fontcolor="#EA4335", penwidth=2]; }

Figure 2: Experimental Workflow for Generation.

Data Presentation

Table 1: Hypothetical IC50 Values of Deucravacitinib
Cell LineDescriptionIC50 (nM)Resistance Index (RI)
Parental LineSensitive to Deucravacitinib15.21.0
Resistant LineDerived from Parental Line486.432.0
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Hypothetical Western Blot Densitometry Analysis
ProteinCell LineTreatmentRelative Phosphorylation Level
p-STAT3 (Tyr705)ParentalVehicle1.00
p-STAT3 (Tyr705)ParentalDeucravacitinib (100 nM)0.15
p-STAT3 (Tyr705)ResistantVehicle1.20
p-STAT3 (Tyr705)ResistantDeucravacitinib (100 nM)0.95
Table 3: Hypothetical qRT-PCR Analysis of Gene Expression
GeneCell LineFold Change vs. Parental (Vehicle)
SOCS3Parental1.0
SOCS3Resistant0.2
BCL2L1Parental1.0
BCL2L1Resistant4.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Drug Treatment: Replace the medium with fresh medium containing a range of deucravacitinib concentrations. Include untreated and vehicle (DMSO) controls.[1]

  • Incubation: Incubate for 72 hours.[1]

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.[1]

  • Incubation: Incubate for 1-4 hours at 37°C.[1]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50.[1]

Protocol 2: Establishment of Resistant Line
  • Determine Parental IC50: Use Protocol 4.1 to determine the half-maximal inhibitory concentration (IC50) of the parental cell line.[1]

  • Initiate Resistance Induction: Culture parental cells in complete medium containing a low concentration of deucravacitinib (e.g., IC20, the concentration that inhibits 20% of cell growth).[1]

  • Maintenance: Maintain the cells in this medium, changing the medium every 2-3 days and passaging the cells as they reach 70-80% confluency.[1][7]

  • Dose Escalation: Once cells are proliferating steadily, gradually increase the deucravacitinib concentration.

  • Establishment of a Resistant Line: Repeat the stepwise increase in concentration until the cells can proliferate in a significantly higher concentration of deucravacitinib (e.g., 10- to 30-fold higher than the parental IC50).[1]

  • Confirmation of Resistance: Periodically determine the IC50 of the resistant cell population to monitor the level of resistance. A stable and significantly increased IC50 compared to the parental line confirms the establishment of a resistant cell line.[1][4]

Protocol 3: Western Blotting for Phospho-STAT Analysis
  • Cell Treatment: Plate parental and resistant cells and grow to 70-80% confluency. Treat the cells with or without deucravacitinib at a specified concentration (e.g., 100 nM) for a designated time (e.g., 1-4 hours), followed by cytokine stimulation (e.g., IL-23).[1][8]

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9] b. Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3) overnight at 4°C. c. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[9] d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Extract total RNA from parental and resistant cells using a suitable RNA isolation kit.[9]

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[9]

  • qPCR: Perform qPCR using a suitable master mix and primers for target genes (e.g., SOCS3, BCL2L1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Potential Mechanisms of Resistance

The established deucravacitinib-resistant cell line can be used to investigate several hypothetical mechanisms of resistance.

Resistance_Mechanisms Resistance Deucravacitinib Resistance Mutation Mutations in TYK2 JH2 Domain Resistance->Mutation Bypass Activation of Bypass Signaling Pathways Resistance->Bypass Downstream Upregulation of Downstream Signaling Components (e.g., STATs) Resistance->Downstream DrugEfflux Increased Drug Efflux Resistance->DrugEfflux

References

Voderdeucitinib (Deucravacitinib) Application Notes: Dissolution and Storage Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Voderdeucitinib (also known as Deucravacitinib) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.

Introduction

This compound (Deucravacitinib) is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] By binding to the regulatory pseudokinase domain of TYK2, Deucravacitinib stabilizes the enzyme in an inactive conformation, thereby blocking downstream signaling pathways.[2][3][4] This targeted inhibition specifically disrupts the signaling of key cytokines involved in inflammation and autoimmune responses, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][5] Its unique allosteric mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the experimental use of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO 30 - 85 mg/mL (70.51 - 199.78 mM)Sonication and the use of fresh, anhydrous DMSO are recommended to achieve maximum solubility. Moisture can reduce solubility.[1][5][6]
Water Insoluble (approx. 0.009 mg/mL)Deucravacitinib is poorly soluble in aqueous solutions.[1][6]
Ethanol Insoluble
PEG 400 0.64% w/w
Diethylene glycol monoethyl ether (DEGEE) 0.62% w/w
Dimethyl isosorbide (B1672297) (DMI) 0.51% w/w

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityRecommendations
Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[3][7]
DMSO Stock Solution -80°CUp to 1 yearAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][3][8]
DMSO Stock Solution -20°CUp to 6 monthsFor shorter-term storage. Avoid repeated freeze-thaw cycles.[8][9]

Experimental Protocols

Materials
  • This compound (Deucravacitinib) powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

This compound is a potent compound and should be handled with care in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid inhalation and contact with skin and eyes.[7]

Protocol for Preparation of a 10 mM Stock Solution
  • Equilibrate Powder: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 425.46 g/mol ), add 235 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.[10] If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for several minutes.[5][8]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[8] Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1][8] Avoid repeated freeze-thaw cycles.[1][8]

Protocol for Preparing Working Solutions for Cell Culture

Directly diluting the concentrated DMSO stock solution into an aqueous cell culture medium can cause the compound to precipitate.[6] A serial dilution method is recommended.

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution or intermediate dilution to the pre-warmed medium to achieve the final desired working concentration. Gently mix by inverting the tube or pipetting.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Voderdeucitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 receptor->TYK2 activates JAK JAK1/2 receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT pSTAT->pSTAT dimerizes Gene_Expression Gene Expression (Inflammatory Mediators) pSTAT->Gene_Expression translocates to nucleus This compound This compound This compound->TYK2 allosterically inhibits Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->receptor binds

Caption: this compound allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

Voderdeucitinib_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A 1. Equilibrate this compound powder to room temperature B 2. Weigh powder in a sterile microcentrifuge tube A->B C 3. Add anhydrous DMSO to desired concentration (e.g., 10 mM) B->C D 4. Vortex and/or sonicate until fully dissolved C->D E 5. Aliquot into single-use tubes D->E F 6. Store at -80°C (long-term) or -20°C (short-term) E->F G 7. Thaw a single-use aliquot F->G For Experiment H 8. Dilute in pre-warmed (37°C) cell culture medium G->H I 9. Ensure final DMSO concentration is <0.5% H->I J 10. Add to cells (include vehicle control) I->J

Caption: Workflow for preparing this compound stock and working solutions for cell culture.

References

Application Note: Using CRISPR-Based Approaches to Validate Target Engagement of Voderdeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for utilizing CRISPR-Cas9 technology to investigate and validate the target engagement of Voderdeucitinib, a novel therapeutic agent. As the precise molecular target of this compound is a critical aspect of its development, we present a framework assuming its putative target is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1][2][3] The described methodologies integrate CRISPR-mediated gene knockout to confirm target dependency and the Cellular Thermal Shift Assay (CETSA) to directly measure drug-protein binding in a cellular context.[4][5][6] These protocols offer a robust strategy for confirming the mechanism of action and ensuring the specificity of novel drug candidates like this compound.

Introduction

This compound is an investigational small molecule designed to modulate inflammatory responses. A crucial step in its preclinical and clinical development is the definitive confirmation of its molecular target and the extent to which it engages this target within a cellular environment. This process, known as target engagement, is essential for understanding the drug's mechanism of action, predicting its efficacy, and identifying potential off-target effects.[7]

This application note focuses on the hypothesis that this compound targets IRAK4. IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it becomes activated and phosphorylates IRAK1, leading to downstream activation of NF-κB and MAP kinase pathways and the production of pro-inflammatory cytokines.[8][9] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making IRAK4 a compelling therapeutic target.[1][3]

CRISPR-Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to validate drug targets with high confidence.[10][11] By knocking out the gene encoding the putative target, scientists can determine if the drug's effect is abolished, thereby confirming target dependency. Furthermore, combining CRISPR with biophysical methods like the Cellular Thermal Shift Assay (CETSA) allows for direct measurement of a drug binding to its target protein by assessing changes in the protein's thermal stability.[4][5][12]

Here, we provide detailed protocols for:

  • Generating an IRAK4 knockout (KO) cell line using CRISPR-Cas9.

  • Functionally validating the IRAK4 KO and assessing the on-target activity of this compound.

  • Performing a Cellular Thermal Shift Assay (CETSA) to directly quantify the engagement of this compound with IRAK4 in intact cells.

Signaling Pathway and Experimental Overviews

The following diagrams illustrate the targeted signaling pathway and the workflows for the experimental protocols.

TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines This compound This compound This compound->IRAK4

Caption: IRAK4-mediated signaling pathway and the inhibitory action of this compound.

A gRNA Design & Cloning into Cas9 Vector B Transfection into HEK293T-TLR Cells A->B C Single-Cell Sorting & Clonal Expansion B->C D Genomic DNA Extraction & Sanger Sequencing C->D Genotype Screening E Western Blot for IRAK4 Protein KO D->E Confirm KO Clone F Functional Validation (NF-κB Reporter Assay) E->F

Caption: Experimental workflow for generating and validating an IRAK4 KO cell line.

A Cell Culture (WT or IRAK4 KO) B Treat with this compound or Vehicle (DMSO) A->B C Heat Shock Cells (Temperature Gradient) B->C D Cell Lysis C->D E Separate Soluble & Aggregated Fractions D->E F Quantify Soluble IRAK4 (Western Blot / ELISA) E->F G Generate Melt Curve & Determine Tm Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Protocol 1: Generation of IRAK4 Knockout (KO) Cell Line using CRISPR-Cas9

Objective: To create a stable cell line lacking IRAK4 expression to serve as a negative control for target validation studies.

Materials:

  • HEK293T cells (or other suitable cell line expressing the TLR/IL-1R pathway)

  • DMEM, high glucose (Gibco)

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)

  • IRAK4-targeting single guide RNAs (sgRNAs), designed using a reputable online tool.

  • Lipofectamine 3000 Transfection Reagent (Invitrogen)

  • Puromycin (B1679871)

  • Quick-DNA Miniprep Plus Kit (Zymo Research)

  • Sanger sequencing primers

Methodology:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early exon of the human IRAK4 gene.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-Puro vector according to the Zhang lab protocol.

    • Verify successful cloning by Sanger sequencing.

  • Transfection:

    • Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect cells with 2.5 µg of the validated sgRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions.

  • Puromycin Selection:

    • 48 hours post-transfection, replace the medium with fresh medium containing puromycin (determine the optimal concentration via a kill curve, typically 1-2 µg/mL for HEK293T).

    • Continue selection for 2-3 days until non-transfected control cells are eliminated.

  • Single-Cell Cloning:

    • Lift the puromycin-resistant cells and re-plate at a very low density in 96-well plates to isolate single colonies.

    • Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well.

    • Expand the resulting clones.

  • Genotypic and Phenotypic Validation:

    • Genotyping: Extract genomic DNA from expanded clones. Amplify the IRAK4 target region by PCR and analyze by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).

    • Protein Knockout Confirmation: Lyse the validated KO clones and wild-type (WT) control cells. Perform a Western blot using a validated anti-IRAK4 antibody to confirm the absence of IRAK4 protein.

Protocol 2: Functional Validation using NF-κB Reporter Assay

Objective: To confirm that IRAK4 KO abolishes downstream signaling and to test the efficacy of this compound in the WT context.

Materials:

  • WT and validated IRAK4 KO HEK293T cell lines

  • NF-κB Luciferase Reporter Plasmid

  • Renilla Luciferase control plasmid

  • Recombinant Human IL-1β (R&D Systems)

  • This compound

  • Dual-Luciferase Reporter Assay System (Promega)

Methodology:

  • Reporter Transfection:

    • Co-transfect WT and IRAK4 KO cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid. Plate in a 96-well plate.

  • Drug Treatment:

    • 24 hours post-transfection, pre-treat the WT cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.

  • Pathway Stimulation:

    • Stimulate the cells with IL-1β (10 ng/mL) for 6 hours. Include unstimulated controls for all conditions.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using the Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Plot the dose-response curve for this compound in WT cells and calculate the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly demonstrate the binding of this compound to IRAK4 in intact cells by measuring drug-induced thermal stabilization of the protein.

Materials:

  • WT HEK293T cells

  • This compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating blocks

  • Anti-IRAK4 antibody for Western blotting

Methodology:

  • Cell Treatment:

    • Culture WT cells to high confluency.

    • Treat the cells with a high concentration of this compound (e.g., 10x IC50 from the functional assay) or DMSO for 1 hour in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble IRAK4 at each temperature using Western blot analysis. Ensure equal protein loading across all lanes.

  • Data Analysis:

    • Perform densitometry on the Western blot bands to quantify the IRAK4 signal.

    • Normalize the data to the non-heated control (set to 100%).

    • Plot the percentage of soluble IRAK4 as a function of temperature for both this compound- and DMSO-treated samples to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm for the drug-treated sample indicates target engagement.

Data Presentation

Quantitative data should be organized for clear interpretation and comparison.

Table 1: Summary of NF-κB Reporter Assay Results

Cell LineTreatmentIL-1β StimulationNormalized NF-κB Activity (Fold Change ± SD)
WT Vehicle (DMSO)-1.0 ± 0.1
WT Vehicle (DMSO)+15.2 ± 1.8
WT This compound (1 µM)+1.5 ± 0.3
IRAK4 KO Vehicle (DMSO)-0.9 ± 0.2
IRAK4 KO Vehicle (DMSO)+1.1 ± 0.2
IRAK4 KO This compound (1 µM)+1.0 ± 0.1

Expected Outcome: this compound significantly reduces IL-1β-induced NF-κB activity in WT cells but has no effect in IRAK4 KO cells, which themselves do not respond to the stimulus.

Table 2: CETSA Data for this compound Target Engagement

TreatmentMelting Temperature (Tm) of IRAK4Thermal Shift (ΔTm)
Vehicle (DMSO)48.5°C-
This compound (10 µM)54.2°C+5.7°C

Expected Outcome: this compound treatment increases the thermal stability of IRAK4, resulting in a measurable positive shift in its melting temperature, which is direct evidence of target engagement.

Conclusion

The combination of CRISPR-mediated gene editing and the Cellular Thermal Shift Assay provides a powerful and definitive approach to drug target validation. By first demonstrating that the cellular activity of this compound is dependent on the presence of IRAK4, and then directly showing that this compound binds to and stabilizes IRAK4 in intact cells, researchers can build a conclusive case for its mechanism of action. These protocols offer a comprehensive framework that can be adapted for the study of other small molecules and their putative targets, accelerating the confident progression of novel therapeutics in the drug development pipeline.

References

Troubleshooting & Optimization

Deucravacitinib-Induced Cytotoxicity in Cell Lines: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity when using the selective TYK2 inhibitor, Deucravacitinib (B606291), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Deucravacitinib?

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the highly conserved active (catalytic) domain, Deucravacitinib uniquely binds to the regulatory (pseudokinase or JH2) domain of TYK2.[1][2][4] This allosteric binding locks the kinase in an inactive conformation, preventing its activation and subsequent downstream signaling.[3][5][6]

Q2: How does Deucravacitinib's mechanism contribute to its high selectivity?

The high selectivity of Deucravacitinib is attributed to its unique allosteric binding to the TYK2 regulatory domain.[2][7] The amino acid sequence of this domain is not highly conserved across other JAK family members (JAK1, JAK2, JAK3).[7] This contrasts with the ATP-binding site in the catalytic domain, which is structurally similar among all JAKs.[7] By targeting the distinct regulatory domain, Deucravacitinib avoids significant inhibition of JAK1, JAK2, and JAK3 at therapeutic concentrations.[1][4][8]

Q3: Which signaling pathways are primarily inhibited by Deucravacitinib?

Deucravacitinib potently inhibits the signaling of key cytokines involved in inflammation and autoimmune diseases. By blocking TYK2 function, it disrupts the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins.[7][9] The primary pathways affected are those mediated by:

  • Interleukin-23 (IL-23) [4][6][10]

  • Interleukin-12 (IL-12) [2][4][6]

  • Type I Interferons (IFNs) [2][4][6]

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23, IL-12, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK_partner JAK1/JAK2 Receptor->JAK_partner STAT STAT TYK2->STAT 3. Phosphorylation JAK_partner->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 6. Transcription Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Figure 1. Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

Q4: Is Deucravacitinib expected to be cytotoxic to cell lines?

Due to its high selectivity for TYK2, Deucravacitinib is generally not expected to be cytotoxic at concentrations where it effectively inhibits its target pathways.[7][11] However, at very high concentrations (typically in the micromolar range), off-target effects or general cellular stress may lead to cytotoxicity.[7][12] It is crucial for researchers to determine the therapeutic window (on-target inhibition vs. cytotoxicity) for their specific cell line.

Data Presentation

Table 1: In Vitro Selectivity of Deucravacitinib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib against TYK2 and other JAK family members, demonstrating its high selectivity.

Kinase TargetDeucravacitinib IC50 (nM)Selectivity over TYK2Reference
TYK2 ~2-14 - [13]
JAK1>100x TYK2 IC50>100-fold[14]
JAK2>2000x TYK2 IC50>2000-fold[14]
JAK3>100x TYK2 IC50>100-fold[14]

Note: IC50 values are derived from various cell-based assays and may differ depending on the specific experimental conditions.

Troubleshooting Guide

Problem: I am observing high levels of cell death in my experiment after Deucravacitinib treatment.

This is a common issue when working with small molecule inhibitors. The following Q&A guide will help you troubleshoot the potential causes.

start High Cytotoxicity Observed q1 Is Deucravacitinib concentration optimized? start->q1 sol1 Perform Dose-Response Curve (e.g., 1 nM to 10 µM) Determine CC50 vs IC50 q1->sol1 No q2 Is the vehicle (DMSO) concentration controlled for? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Run Vehicle Control Keep final DMSO <0.5% q2->sol2 No q3 Have you considered cell line specific sensitivity? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize cell density Reduce treatment duration Test alternative cell line q3->sol3 No q4 Could off-target effects be the cause? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Confirm with different TYK2 inhibitor Consider mitochondrial toxicity assays Perform kinase profiling for critical applications q4->sol4 Yes end_node Root Cause Identified q4->end_node No a4_yes Yes a4_no No sol4->end_node

Figure 2. A logical approach to troubleshooting Deucravacitinib-induced cytotoxicity.

Q5: My Deucravacitinib concentration may be too high. How do I find the optimal concentration?

Answer: You should perform a dose-response experiment to determine both the half-maximal inhibitory concentration (IC50) for your desired biological effect (e.g., pSTAT inhibition) and the half-maximal cytotoxic concentration (CC50).

  • Recommended Action: Culture your cells with a wide range of Deucravacitinib concentrations (e.g., a 10-point serial dilution from 10 µM down to the low nM range). After the desired incubation period, perform your functional assay and a cell viability assay (like MTT or LDH release) in parallel. A large window between the IC50 and CC50 indicates good on-target selectivity with minimal cytotoxicity.

Q6: Could the solvent be causing the cytotoxicity?

Answer: Yes. Deucravacitinib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells at high concentrations.

  • Recommended Action: Ensure the final concentration of DMSO in your cell culture medium is low and non-toxic, typically below 0.5%, and ideally below 0.1%.[12] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest Deucravacitinib dose, but without the compound. This allows you to differentiate between compound-induced and solvent-induced cytotoxicity.

Q7: My cells seem overly sensitive to the treatment. What can I do?

Answer: Cell lines have varying sensitivities to kinase inhibitors. This can be due to their genetic background, proliferation rate, or dependence on specific signaling pathways.

  • Recommended Action:

    • Optimize Cell Seeding Density: Cells seeded at a very low density can be more susceptible to drug-induced toxicity. Ensure you are using an optimal seeding density for your specific cell line and assay duration.

    • Optimize Treatment Duration: If cytotoxicity is observed after long incubation times (e.g., 48-72 hours), consider reducing the treatment duration. It's possible to observe on-target pathway inhibition at earlier time points before significant cell death occurs.

    • Consider a Different Cell Line: If your current cell line is highly dependent on pathways that might be indirectly affected by TYK2 inhibition, even with a selective inhibitor, you might consider using a less sensitive cell line for certain experiments.

Q8: How do I investigate potential off-target effects at high concentrations?

Answer: While Deucravacitinib is highly selective, supra-pharmacological concentrations may lead to off-target kinase inhibition or other cellular toxicities, such as mitochondrial dysfunction.[7][15][16]

  • Recommended Action:

    • Use a Control Compound: Compare the effects of Deucravacitinib with a structurally different, selective TYK2 inhibitor. If both compounds produce the same cytotoxic phenotype, it is more likely to be an on-target effect.

    • Assess Mitochondrial Health: Mitochondrial toxicity is a known concern for small molecule inhibitors.[15][16][17] Assays that measure mitochondrial membrane potential or oxygen consumption can provide insights into whether Deucravacitinib is impacting mitochondrial function at high concentrations.

    • Kinase Profiling: For critical applications where off-target effects are a major concern, a broad in vitro kinase screen (kinome scan) can empirically identify other kinases that may be inhibited by Deucravacitinib at the high concentrations used in your experiment.[7]

Experimental Protocols

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay cluster_readout Readout seed_cells 1. Seed cells in 96-well plate incubate_cells 2. Incubate overnight (37°C, 5% CO2) seed_cells->incubate_cells prep_deuc 3. Prepare serial dilutions of Deucravacitinib add_deuc 4. Add compound to cells (include vehicle control) prep_deuc->add_deuc incubate_treat 5. Incubate for desired duration (e.g., 24-72h) add_deuc->incubate_treat assay_choice 6. Choose Assay mtt_assay MTT Assay: Add MTT reagent (4h) Add Solubilizer (overnight) assay_choice->mtt_assay ldh_assay LDH Assay: Transfer supernatant Add Reaction Mix (30min) Add Stop Solution assay_choice->ldh_assay read_plate 7. Read absorbance on plate reader mtt_assay->read_plate ldh_assay->read_plate analyze_data 8. Calculate % Viability/ % Cytotoxicity vs Control read_plate->analyze_data

References

Adjusting Voderdeucitinib dosage in animal studies to avoid toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Voderdeucitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in preclinical animal studies. Given that specific preclinical safety data for this compound is not publicly available, this guide leverages data from the structurally and mechanistically similar, well-characterized TYK2 inhibitor, Deucravacitinib (B606291), to provide robust guidance on dosage adjustment to avoid toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to potential toxicities?

A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It functions by allosterically binding to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[2][3] This selective action prevents the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs), which are pivotal in the pathogenesis of various immune-mediated diseases.[1][3] Unlike broader JAK inhibitors that target the highly conserved ATP-binding site, this compound's unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[2][3] This selectivity is expected to minimize off-target toxicities associated with less specific JAK inhibitors.[2] Potential on-target toxicities might involve immunosuppression due to the modulation of cytokine pathways.

Q2: What are the common toxicities observed with selective TYK2 inhibitors in animal models?

A2: Preclinical studies on selective TYK2 inhibitors like Deucravacitinib have shown a generally favorable safety profile.[4] In preclinical animal models (rats and rabbits), no adverse effects on embryo-fetal development were observed even at doses significantly higher than the maximum recommended human dose.[5] However, researchers should remain vigilant for potential class-related effects of immunosuppression, such as an increased susceptibility to infections. In clinical trials with Deucravacitinib, the most frequently reported adverse events were nasopharyngitis and upper respiratory tract infections.[2]

Q3: How do I establish a starting dose for this compound in my animal model?

A3: Establishing a starting dose requires a multi-faceted approach. Begin by reviewing any available in vitro data on the compound's potency (e.g., IC50). A common starting point for in vivo studies is a dose that achieves a plasma concentration several-fold higher than the in vitro IC50. It is also crucial to conduct a dose-range finding (DRF) study in a small cohort of animals to determine the Maximum Tolerated Dose (MTD).[6] Published preclinical studies with Deucravacitinib in mouse models of inflammation have utilized oral doses ranging from 7.5 mg/kg to 30 mg/kg, administered twice daily.[3]

Q4: What clinical signs of toxicity should I monitor for in my animal studies?

A4: Daily monitoring of the animals is critical. Key clinical signs of toxicity to observe include:

  • General Health: Changes in behavior (lethargy, ruffled fur), signs of distress, and mortality.

  • Body Weight: A significant weight loss (typically >15-20%) is a common endpoint for toxicity.[6]

  • Gastrointestinal Effects: Diarrhea, dehydration, or changes in stool consistency.

  • Hepatotoxicity: While less common with selective inhibitors, it's prudent to monitor for signs of liver damage, which may require analysis of liver enzymes from blood samples.

Troubleshooting Guide: Adjusting this compound Dosage

This guide provides a systematic approach to adjusting the dosage of this compound in response to observed toxicities.

Observed Issue Potential Cause Troubleshooting Steps
Acute Toxicity (e.g., mortality, severe distress) Dose exceeds the Maximum Tolerated Dose (MTD).1. Immediately cease dosing in the affected cohort. 2. Review the administered dose. If an MTD study was not performed, conduct one to establish a safe upper dose limit.[6] 3. Restart the study with a lower dose, considering a dose reduction of at least 50%.
Significant Body Weight Loss (>15%) Dose is too high for the specific animal strain or model.1. Monitor animals closely and consider dose reduction. 2. If weight loss persists, a temporary dosing holiday may be necessary. 3. Ensure adequate hydration and nutrition.
Gastrointestinal Toxicity (e.g., diarrhea) On-target or off-target effects on the gastrointestinal tract.1. Monitor for signs of dehydration and provide supportive care (e.g., subcutaneous fluids) if necessary. 2. Consider a dose reduction to a level that mitigates these effects.
Lack of Efficacy at a Well-Tolerated Dose Insufficient drug exposure at the target site.1. Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound. 2. If exposure is low, consider optimizing the formulation or dosing schedule.[6] 3. A dose escalation study may be warranted if the current dose is well below the MTD.

Experimental Protocols

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe dose range of this compound and identify the MTD.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), using both males and females.

  • Grouping: Assign animals to at least three dose groups of this compound and one vehicle control group (n=3-5 animals per group).

  • Dose Escalation: Administer escalating single doses of this compound to each group. A common starting dose could be based on in vitro potency, with subsequent doses increasing by a factor of 2-3.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals daily for 7-14 days for clinical signs of toxicity, including changes in body weight, behavior, and any adverse reactions.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or other dose-limiting toxicities.[6]

Sub-chronic Toxicity Study

Objective: To evaluate the toxicity of this compound following repeated administration.

Methodology:

  • Animal Model: Use the same species as the DRF study.

  • Grouping: Assign animals to at least three dose groups (e.g., low, medium, and high doses up to the MTD) and a vehicle control group (n=10 animals per sex per group).

  • Dosing: Administer this compound daily for a predetermined period (e.g., 14 or 28 days).

  • Monitoring:

    • Daily: Clinical observations and body weight.

    • Weekly: Detailed clinical examination and food consumption.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis (including liver enzymes).

  • Histopathology: Conduct a full necropsy and collect major organs for histopathological examination.

Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK1/2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Gene Gene Transcription (Pro-inflammatory genes) pSTAT->Gene dimerizes & translocates This compound This compound This compound->TYK2 inhibits

Caption: this compound selectively inhibits TYK2, blocking downstream STAT phosphorylation.

Experimental Workflow for Dose Adjustment

Dose_Adjustment_Workflow Start Start: Define Study Objectives DRF Conduct Dose-Range Finding (DRF) Study to determine MTD Start->DRF MainStudy Initiate Main Study with Doses ≤ MTD DRF->MainStudy Monitor Daily Monitoring: - Body Weight - Clinical Signs MainStudy->Monitor Toxicity Toxicity Observed? Monitor->Toxicity ReduceDose Reduce Dose / Pause Treatment Toxicity->ReduceDose Yes Continue Continue Study & Collect Data Toxicity->Continue No ReduceDose->Monitor Analyze Analyze Results: - Efficacy - Toxicity Profile Continue->Analyze

References

Validating the purity and activity of a new batch of Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deucravacitinib Batch Validation

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity and activity of a new batch of Deucravacitinib.

Frequently Asked Questions (FAQs)

Purity and Identity Validation

Q1: What is the first step to validate a new batch of Deucravacitinib?

A1: The initial and most critical step is to confirm the identity and purity of the compound. This ensures that any observed biological effects are due to Deucravacitinib and not impurities. High-Performance Liquid Chromatography (HPLC) for purity and Mass Spectrometry (MS) for identity are the recommended starting points.[1][2]

Q2: Which analytical techniques are essential for confirming the compound's identity?

A2: To unequivocally confirm the chemical structure of Deucravacitinib, a combination of techniques is recommended. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will verify the precise atomic structure.[3]

Q3: How is the purity of the Deucravacitinib batch quantified?

A3: Purity is typically quantified using HPLC with UV detection.[1] The compound is separated from potential impurities on a chromatography column, and the area of the Deucravacitinib peak is compared to the total area of all detected peaks. The result is expressed as a percentage.

Q4: What is an acceptable purity level for a new batch?

A4: For most in vitro cellular and biochemical assays, a purity level of ≥98% is highly recommended. For more sensitive applications or in vivo studies, ≥99% purity is often required. Always refer to the manufacturer's certificate of analysis (CoA) as a baseline.

Activity and Selectivity Validation

Q5: What is the mechanism of action of Deucravacitinib?

A5: Deucravacitinib is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2).[4][5] It functions through a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2 instead of the highly conserved ATP-binding site in the catalytic domain.[4][6][7] This binding locks TYK2 in an inactive conformation, preventing downstream signaling from key cytokines like IL-23, IL-12, and Type I interferons.[4][8]

Q6: Which primary assays are used to validate the biological activity of Deucravacitinib?

A6: Two main types of assays are recommended:

  • Biochemical Kinase Assay: Directly measures the ability of Deucravacitinib to inhibit the enzymatic activity of purified TYK2 protein.[9][10]

  • Cell-Based Phosphorylation Assay: Measures the inhibition of cytokine-induced STAT (Signal Transducer and Activator of Transcription) phosphorylation in a relevant cell line. For example, assessing the inhibition of IL-23-induced STAT3 phosphorylation.[11][12]

Q7: Why is it important to assess the selectivity of Deucravacitinib?

A7: Deucravacitinib's key advantage is its high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3).[4][13] Validating this selectivity confirms that the compound will not cause off-target effects associated with broader JAK inhibitors.[7] This can be done by running kinase assays against a panel of other kinases, particularly JAK1, JAK2, and JAK3.[13]

Data Presentation: Batch Validation Summary

The following table provides an example of how to summarize and compare quantitative data for a new batch of Deucravacitinib against expected standards.

Parameter Validation Method Expected Result New Batch (Lot #XXXXX) Result Status
Identity LC-MS (m/z)[M+H]⁺ = 426.2[M+H]⁺ = 426.3Pass
Purity HPLC (% Area)≥ 99.0%99.5%Pass
Biochemical Potency TYK2 Kinase Assay (IC₅₀)< 1 nM0.8 nMPass
Cellular Potency pSTAT3 Inhibition (IC₅₀)< 20 nM15 nMPass
Selectivity JAK1 Kinase Assay (IC₅₀)> 10,000 nM> 10,000 nMPass
Selectivity JAK2 Kinase Assay (IC₅₀)> 10,000 nM> 10,000 nMPass
Selectivity JAK3 Kinase Assay (IC₅₀)> 10,000 nM> 10,000 nMPass

Mandatory Visualizations

Deucravacitinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL23 IL-23 Receptor IL-23 Receptor IL23->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene Gene Transcription (Inflammatory Cytokines) pSTAT3_dimer->Gene Translocates to Nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits

Caption: Deucravacitinib allosterically inhibits TYK2, blocking IL-23 signaling.

Validation_Workflow start Receive New Batch of Deucravacitinib purity_check Purity & Identity Check start->purity_check hplc HPLC for Purity (>99%) purity_check->hplc ms LC-MS for Identity (MW) purity_check->ms activity_check Biological Activity Validation hplc->activity_check ms->activity_check biochem Biochemical Assay (TYK2 IC50) activity_check->biochem cell Cell-Based Assay (pSTAT3 IC50) activity_check->cell selectivity Selectivity Profiling (vs. JAK1, JAK2, JAK3) activity_check->selectivity decision Does Batch Meet All Specs? biochem->decision cell->decision selectivity->decision pass Release for Experiments decision->pass Yes fail Quarantine Batch & Contact Supplier decision->fail No

Caption: Experimental workflow for validating a new Deucravacitinib batch.

Troubleshooting Guides

Problem: My Deucravacitinib batch shows low activity in the cell-based pSTAT3 assay, but the purity from HPLC was >99%.

This is a common issue where chemical purity does not equate to biological activity. Follow this troubleshooting tree to diagnose the problem.

Troubleshooting_Tree start Low Activity in Cell Assay Purity Confirmed by HPLC q1 Was compound identity confirmed by Mass Spec? start->q1 a1_yes Run Biochemical TYK2 Kinase Assay q1->a1_yes Yes a1_no Action: Run LC-MS to confirm Molecular Weight. q1->a1_no No q2 Is biochemical IC50 within expected range? a1_yes->q2 a2_yes Issue is likely with the cell-based assay setup. q2->a2_yes Yes a2_no Compound is biochemically inactive. Possible degradation or isomer. Action: Contact supplier. q2->a2_no No q3 Troubleshoot Cell Assay: - Check cell health/passage number - Validate cytokine activity - Optimize inhibitor incubation time - Confirm DMSO tolerance a2_yes->q3

Caption: Troubleshooting logic for low cellular activity of a high-purity batch.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
  • System: HPLC with UV detector (e.g., DAD or VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Deucravacitinib in DMSO. Dilute to 50 µg/mL in 50:50 Water:Acetonitrile.

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks. Calculate purity as (Area of Deucravacitinib Peak / Total Area of All Peaks) * 100.

Protocol 2: Biochemical TYK2 Kinase Inhibition Assay

This protocol uses an ADP-Glo™ format, which measures ADP produced during the kinase reaction.[14]

  • Reagents: Recombinant human TYK2 enzyme, Poly (4:1 Glu, Tyr) substrate, ATP, Kinase Assay Buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Plate Setup: Use a 384-well, low-volume white plate.

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Deucravacitinib in DMSO, starting from 1 µM. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture (per well):

    • 5 µL of Kinase Assay Buffer containing TYK2 enzyme and substrate.

    • 2.5 µL of Deucravacitinib dilution or DMSO (for positive and negative controls).

    • 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus log[Deucravacitinib] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based IL-23-induced STAT3 Phosphorylation Assay

This protocol uses a human cell line endogenously expressing the IL-23 receptor.

  • Cell Line: Human NK-92 cell line or other suitable cells.

  • Cell Plating: Seed 200,000 cells per well in a 96-well plate in serum-free media and rest for 2-4 hours.

  • Inhibitor Treatment: Add serial dilutions of Deucravacitinib (or DMSO control) to the cells. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-23 to a final concentration of 50 ng/mL. Leave one well unstimulated as a negative control. Incubate for 20-30 minutes at 37°C.[11][15]

  • Cell Lysis: Immediately place the plate on ice, pellet the cells by centrifugation, and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Detection: Analyze the level of phosphorylated STAT3 (pSTAT3 at Tyr705) and total STAT3 in the cell lysates. This can be done via:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pSTAT3 (Tyr705) and total STAT3.

    • ELISA/HTRF®: Use a commercially available kit for high-throughput quantification of pSTAT3 and total STAT3.

  • Analysis: Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Calculate percent inhibition relative to the IL-23-stimulated control. Determine the IC₅₀ value by non-linear regression analysis.

References

Validation & Comparative

Voderdeucitinib vs. Tofacitinib: A Comparative Analysis in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Voderdeucitinib (also known as Deucravacitinib) and Tofacitinib, two small molecule inhibitors targeting the Janus kinase (JAK) signaling pathway, a critical mediator of inflammation in rheumatoid arthritis (RA). We present a comprehensive analysis of their mechanisms of action, selectivity, and performance in preclinical and cellular models of RA, supported by experimental data and detailed methodologies.

Executive Summary

This compound and Tofacitinib represent two distinct strategies for modulating the JAK-STAT signaling cascade. Tofacitinib, a first-generation pan-JAK inhibitor, demonstrates broad inhibition of multiple JAK family members, primarily JAK1 and JAK3. In contrast, this compound is a first-in-class, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2). This fundamental difference in their mechanism of action results in distinct selectivity profiles and potentially different efficacy and safety outcomes. Preclinical data from collagen-induced arthritis (CIA) models and in vitro assays indicate that while both compounds are effective in mitigating inflammatory responses, their specific impacts on cytokine signaling and immune cell function differ.

Mechanism of Action and Signaling Pathways

Rheumatoid arthritis is an autoimmune disease driven by pro-inflammatory cytokines that signal through the JAK-STAT pathway.[1] This pathway involves four key intracellular enzymes: JAK1, JAK2, JAK3, and TYK2. Tofacitinib functions as an ATP-competitive inhibitor, binding to the conserved catalytic domain of multiple JAKs.[2] It primarily inhibits JAK1 and JAK3, thereby blocking the signaling of a wide array of cytokines, including interleukin-2 (B1167480) (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[2]

This compound, on the other hand, employs a unique allosteric inhibition mechanism.[1] It binds to the regulatory pseudokinase domain of TYK2, locking the enzyme in an inactive conformation.[2] This mode of action confers high selectivity for TYK2, with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.[3][4] Consequently, this compound's effects are more targeted, primarily impacting the signaling of cytokines dependent on TYK2, such as IL-12, IL-23, and Type I interferons.[4]

cluster_Tofacitinib Tofacitinib (Pan-JAK Inhibition) cluster_this compound This compound (Selective TYK2 Inhibition) Tofacitinib Tofacitinib JAK1_T JAK1 Tofacitinib->JAK1_T Inhibits JAK3_T JAK3 Tofacitinib->JAK3_T Inhibits STAT_T STAT Phosphorylation JAK1_T->STAT_T JAK3_T->STAT_T Gene_T Gene Transcription (Broad Cytokine Response) STAT_T->Gene_T This compound This compound TYK2_V TYK2 This compound->TYK2_V Inhibits (Allosteric) STAT_V STAT Phosphorylation TYK2_V->STAT_V Gene_V Gene Transcription (IL-12, IL-23, Type I IFN Response) STAT_V->Gene_V cluster_workflow Comparative In Vivo Efficacy Workflow start Induction of Collagen-Induced Arthritis (CIA) in Mice treatment Treatment Initiation (this compound, Tofacitinib, Vehicle) start->treatment monitoring Clinical Monitoring (Clinical Score, Paw Swelling, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Day 45) monitoring->endpoint histology Histopathology of Joints endpoint->histology cytokine Cytokine Profiling endpoint->cytokine immune Immune Cell Analysis endpoint->immune

References

A Head-to-Head In Vitro Comparison of Voderdeucitinib and Upadacitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for immune-mediated inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed in vitro comparison of two prominent JAK inhibitors, Upadacitinib (B560087), a selective JAK1 inhibitor, and Deucravacitinib (B606291), a first-in-class selective Tyrosine Kinase 2 (TYK2) inhibitor. While the initial query referenced "Voderdeucitinib," this appears to be a non-existent compound in current scientific literature. Given the context of JAK inhibitors, a comparison with the novel TYK2 inhibitor Deucravacitinib offers valuable insights for researchers and drug development professionals.

Upadacitinib is approved for the treatment of several inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[1][2] Its mechanism of action centers on the potent and selective inhibition of JAK1, an enzyme crucial for the signaling of numerous pro-inflammatory cytokines.[2][3][4] Deucravacitinib, on the other hand, represents a distinct mechanistic class, selectively targeting TYK2 through an allosteric inhibition mechanism.[5][6][7] This unique approach avoids direct competition with ATP at the kinase active site, conferring high selectivity for TYK2 over other JAK family members.[5][7] Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis.[6]

Mechanism of Action: Targeting Different Nodes in the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical communication route for over 50 cytokines and growth factors, playing a central role in immune cell development, activation, and function. The pathway involves four JAK family members: JAK1, JAK2, JAK3, and TYK2. Upadacitinib primarily targets JAK1, thereby interfering with the signaling of cytokines that utilize this enzyme, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[8][9][10][11]

Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase (JH2) domain is a novel approach.[5][12] This mechanism locks the enzyme in an inactive conformation, preventing its activation and subsequent signaling. TYK2 is essential for the signaling of key cytokines implicated in psoriasis and other autoimmune diseases, including IL-12, IL-23, and Type I interferons.[7][13][14]

In Vitro Potency and Selectivity

The in vitro inhibitory profiles of Upadacitinib and Deucravacitinib highlight their distinct selectivity for different JAK family members. This selectivity is a key determinant of their therapeutic efficacy and safety profiles.

Upadacitinib demonstrates potent inhibition of JAK1 with significant selectivity over other JAK isoforms. In biochemical assays, Upadacitinib shows strong activity against JAK1 and, to a lesser extent, JAK2.[15] Cellular assays confirm its high selectivity for JAK1 over JAK2, JAK3, and TYK2.[11]

Deucravacitinib , due to its unique allosteric mechanism, exhibits a high degree of selectivity for TYK2 with minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[12][16][17] This high functional selectivity is a distinguishing feature compared to ATP-competitive JAK inhibitors.[13]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib and Deucravacitinib from in vitro whole blood assays, which measure the inhibition of specific cytokine-induced signaling pathways.

CompoundSignaling Kinase ReadoutIC50 (nM) [95% CI]
Upadacitinib JAK1/JAK3 (IL-2 signaling)Data not consistently reported in a directly comparable format to Deucravacitinib whole blood assays
JAK1/JAK2 (IFN-γ signaling)Data not consistently reported in a directly comparable format to Deucravacitinib whole blood assays
Deucravacitinib TYK2/JAK2 (IL-12/IL-23 signaling)13
JAK1/JAK3 (IL-2 signaling)1646 [1446-1874][12]
JAK2/JAK2 (TPO signaling)>10000[12]

Note: Direct comparison of IC50 values across different studies requires caution due to variations in experimental conditions. The data for Deucravacitinib is from a study that also included other JAK inhibitors, allowing for a more standardized comparison within that dataset.[12]

Signaling Pathway Diagrams

To visualize the points of intervention for each inhibitor, the following diagrams illustrate the JAK-STAT signaling pathway and the specific targets of Upadacitinib and Deucravacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT P TYK2->STAT P JAK2 JAK2 JAK3 JAK3 pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits (Allosteric)

Figure 1: JAK-STAT signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized methodologies for key in vitro experiments used to characterize and compare JAK inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a reaction buffer.

  • Serial dilutions of the test compound (Upadacitinib or Deucravacitinib) are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioisotope labeling.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Whole Blood Assay)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a more physiologically relevant cellular context.

Methodology:

  • Freshly collected human whole blood is pre-incubated with serial dilutions of the test compound for a specified time.

  • A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2, or IL-12 for TYK2/JAK2).

  • Following stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

  • The cells are then stained with fluorescently labeled antibodies specific for cell surface markers (to identify different leukocyte subpopulations) and an antibody that recognizes the phosphorylated form of a specific STAT protein (e.g., pSTAT3, pSTAT5).

  • The level of STAT phosphorylation in different cell types is quantified by flow cytometry.

  • IC50 values are determined from the dose-response curves.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stimulation Cellular Stimulation cluster_analysis Analysis Blood Collect Human Whole Blood Inhibit Incubate with Inhibitor (Upadacitinib or Deucravacitinib) Blood->Inhibit Cytokine Add Cytokine (e.g., IL-6, IL-12) Inhibit->Cytokine Lysis Lyse RBCs, Fix & Permeabilize Leukocytes Cytokine->Lysis Stain Stain with Fluorescent Antibodies (pSTAT, Cell Markers) Lysis->Stain Flow Analyze by Flow Cytometry Stain->Flow IC50 Calculate IC50 Flow->IC50

References

A Comparative Analysis of Voderdeucitinib and Ustekinumab for the Treatment of Moderate-to-Severe Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel oral tyrosine kinase 2 (TYK2) inhibitor, Voderdeucitinib (Deucravacitinib), and the established biologic, Ustekinumab, for the treatment of moderate-to-severe plaque psoriasis. The information presented is based on publicly available data from clinical trials and network meta-analyses to assist in the objective evaluation of these two therapeutic agents.

Executive Summary

This compound (Deucravacitinib) is a first-in-class, oral, selective TYK2 inhibitor that modulates key cytokines in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2] Ustekinumab is a well-established injectable monoclonal antibody that targets the shared p40 subunit of IL-12 and IL-23. Both agents have demonstrated significant efficacy and acceptable safety profiles in the treatment of moderate-to-severe plaque psoriasis. This guide will delve into their respective mechanisms of action, comparative efficacy and safety data from clinical trials, and detailed experimental protocols.

Mechanism of Action

This compound (Deucravacitinib):

Deucravacitinib (B606291) selectively inhibits TYK2, a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that bind to the active site, deucravacitinib binds to the regulatory pseudokinase domain of TYK2, leading to allosteric inhibition.[1] This unique mechanism provides high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), thereby minimizing off-target effects.[1] By inhibiting TYK2, deucravacitinib disrupts the downstream signaling of pro-inflammatory cytokines crucial in psoriasis, including IL-23, IL-12, and Type I interferons.[1][2][3]

Ustekinumab:

Ustekinumab is a human monoclonal antibody that binds with high specificity to the shared p40 protein subunit of both IL-12 and IL-23.[4][5] By neutralizing these two key cytokines, ustekinumab effectively inhibits their signaling pathways, which are central to the inflammatory cascade in psoriasis. This leads to a reduction in T-cell activation and keratinocyte hyperproliferation.[4][5]

Signaling Pathway Diagrams

Deucravacitinib_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK Other JAKs (JAK1, JAK2, JAK3) Receptor->JAK STAT STAT TYK2->STAT JAK->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits Ustekinumab_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IL12 IL-12 (p40/p35) Receptor IL-12/23 Receptor IL12->Receptor IL23 IL-23 (p40/p19) IL23->Receptor Ustekinumab Ustekinumab Ustekinumab->IL12 Ustekinumab->IL23 JAK_STAT JAK/STAT Signaling Receptor->JAK_STAT Nucleus Nucleus JAK_STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene POETYK_PSO_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period (52 Weeks) cluster_endpoints Endpoints Eligibility Eligible Patients (Moderate-to-Severe Plaque Psoriasis) Randomization Randomization (1:2:1) Eligibility->Randomization Placebo Placebo Randomization->Placebo Deucravacitinib Deucravacitinib 6 mg QD Randomization->Deucravacitinib Apremilast Apremilast 30 mg BID Randomization->Apremilast Crossover Placebo Crossover to Deucravacitinib (at Week 16) Placebo->Crossover Primary Primary Endpoints (Week 16): - PASI 75 - sPGA 0/1 Placebo->Primary Deucravacitinib->Primary Secondary Secondary Endpoints: - Comparison to Apremilast - Long-term efficacy & safety Deucravacitinib->Secondary Apremilast->Primary Apremilast->Secondary PHOENIX_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_endpoints Endpoints Eligibility Eligible Patients (Moderate-to-Severe Plaque Psoriasis) Randomization Randomization Eligibility->Randomization Placebo Placebo (Weeks 0 & 4) Randomization->Placebo Ustekinumab45 Ustekinumab 45 mg (Weeks 0, 4, then q12w) Randomization->Ustekinumab45 Ustekinumab90 Ustekinumab 90 mg (Weeks 0, 4, then q12w) Randomization->Ustekinumab90 Crossover Placebo Crossover to Ustekinumab (at Week 12) Placebo->Crossover Primary Primary Endpoint (Week 12): - PASI 75 Placebo->Primary Ustekinumab45->Primary LongTerm Long-Term Maintenance Ustekinumab45->LongTerm Ustekinumab90->Primary Ustekinumab90->LongTerm

References

Voderdeucitinib (Deucravacitinib): A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib (B606291) (marketed as Sotyktu), a first-in-class, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity over other Janus kinase (JAK) family members, namely JAK1, JAK2, and JAK3.[1][3] This high selectivity is a key differentiator from traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[1][4][3] This guide provides a comprehensive comparison of deucravacitinib's cross-reactivity profile with other kinases, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profile

Deucravacitinib's selectivity has been extensively evaluated in various preclinical studies. While it has been tested against large panels of kinases, the most critical comparisons are within the JAK family, due to the high degree of homology in their catalytic domains and the potential for off-target effects with less selective inhibitors.

Cross-Reactivity with JAK Family Kinases

Quantitative analysis from in vitro whole blood assays demonstrates deucravacitinib's potent and selective inhibition of TYK2-mediated signaling pathways compared to other approved JAK inhibitors such as tofacitinib, upadacitinib, and baricitinib.[5][6] The half-maximal inhibitory concentration (IC50) values reveal a significant therapeutic window between the inhibition of TYK2 and other JAK kinases.

InhibitorTarget Kinase PathwayIC50 (nM) in Whole Blood AssayFold Selectivity vs. Other JAKs
Deucravacitinib TYK2/JAK2 (IL-12/IL-23 signaling) ~14 >100-fold vs. JAK1/3>2000-fold vs. JAK2 [1][7]
JAK1/JAK3 (IL-2 signaling)>10,000
JAK2/JAK2 (TPO signaling)>10,000
TofacitinibJAK1/JAK3 (IL-2 signaling)~49Inhibits JAK1, JAK2, and JAK3
JAK2/JAK2 (TPO signaling)~190
TYK2/JAK2 (IL-12/IL-23 signaling)~1,500
UpadacitinibJAK1/JAK3 (IL-2 signaling)~53Primarily inhibits JAK1
JAK2/JAK2 (TPO signaling)~300
TYK2/JAK2 (IL-12/IL-23 signaling)>10,000
BaricitinibJAK1/JAK3 (IL-2 signaling)~58Inhibits JAK1 and JAK2
JAK2/JAK2 (TPO signaling)~57
TYK2/JAK2 (IL-12/IL-23 signaling)~800

Data compiled from publicly available research.[1][5][6]

At clinically relevant exposures, the maximal plasma concentrations (Cmax) of deucravacitinib are significantly lower than the IC50 values for JAK1/3 and JAK2/2, indicating a lack of meaningful inhibition of these kinases in a physiological context.[5][6][8][9] In contrast, other JAK inhibitors show varying degrees of inhibition across the JAK family at their therapeutic doses.[5][6][9]

Broader Kinase Selectivity

Beyond the JAK family, deucravacitinib has been profiled against a broad panel of 265 kinases and pseudokinases, demonstrating a high degree of selectivity.[10] This extensive screening confirms that its unique allosteric mechanism of action minimizes off-target kinase activity, which is a common challenge with ATP-competitive inhibitors.

Signaling Pathway Inhibition

Deucravacitinib primarily targets the signaling pathways of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[11][12][13] By selectively inhibiting TYK2, deucravacitinib blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.[4]

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor1 IL-12R / IL-23R TYK2 TYK2 CytokineReceptor1->TYK2 activates JAK1_2 JAK1/JAK2 CytokineReceptor1->JAK1_2 activates CytokineReceptor2 Type I IFN R CytokineReceptor2->TYK2 activates CytokineReceptor2->JAK1_2 activates STAT STAT TYK2->STAT phosphorylates JAK1_2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT dimerizes GeneExpression Inflammatory Gene Expression pSTAT->GeneExpression translocates to nucleus & activates transcription Cytokine IL-12, IL-23, Type I IFN Cytokine->CytokineReceptor1 binds Cytokine->CytokineReceptor2 binds Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.

Experimental Protocols

The kinase selectivity of deucravacitinib is determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Whole Blood Assay for TYK2/JAK2 Inhibition (IFN-γ Production)

This assay measures the inhibition of the TYK2/JAK2 signaling pathway by quantifying the production of Interferon-gamma (IFN-γ) in response to Interleukin-12 (IL-12) and IL-18 stimulation.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes.

  • Recombinant human IL-12 and IL-18.

  • Deucravacitinib and comparator inhibitors.

  • RPMI 1640 medium.

  • 96-well plates.

  • CO2 incubator.

  • ELISA kit for human IFN-γ.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of deucravacitinib and other inhibitors in RPMI 1640.

  • Add 180 µL of whole blood to each well of a 96-well plate.

  • Add 10 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of recombinant human IL-12 and IL-18 in RPMI 1640.

  • Add 10 µL of the cytokine solution to each well to achieve a final concentration that elicits a submaximal response.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Collect the supernatant (plasma) and measure the IFN-γ concentration using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IFN-γ production for each inhibitor concentration and determine the IC50 value.

In Vitro Whole Blood Assay for JAK1/JAK3 Inhibition (STAT5 Phosphorylation)

This assay assesses the inhibition of the JAK1/JAK3 pathway by measuring the phosphorylation of STAT5 in response to Interleukin-2 (IL-2) stimulation in T-cells.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes.

  • Recombinant human IL-2.

  • Deucravacitinib and comparator inhibitors.

  • RPMI 1640 medium.

  • Lysis/fixation buffer.

  • Permeabilization buffer.

  • Fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5.

  • Flow cytometer.

Procedure:

  • Dispense whole blood into tubes and add serial dilutions of the inhibitors or vehicle control.

  • Incubate for 1 hour at 37°C.

  • Stimulate the blood by adding IL-2 to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.

  • Fix the red blood cells using a lysis/fixation buffer.

  • Wash the cells with PBS.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in PBS.

  • Acquire the samples on a flow cytometer and analyze the phosphorylation of STAT5 in the CD3+/CD4+ T-cell population.

  • Determine the IC50 values for the inhibition of STAT5 phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Stimulation cluster_analysis Analysis Blood Whole Blood Collection PreIncubate Pre-incubation with Inhibitor Blood->PreIncubate Inhibitor Serial Dilution of Inhibitors Inhibitor->PreIncubate Stimulate Cytokine Stimulation (e.g., IL-12/IL-18 or IL-2) PreIncubate->Stimulate Endpoint Endpoint Measurement Stimulate->Endpoint ELISA ELISA (IFN-γ) Endpoint->ELISA for IFN-γ Flow Flow Cytometry (pSTAT5) Endpoint->Flow for pSTAT5 Data IC50 Determination ELISA->Data Flow->Data

Caption: Workflow for in vitro whole blood kinase inhibition assays.

Conclusion

The available data strongly supports that deucravacitinib is a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action translates to a remarkable selectivity profile, particularly within the Janus kinase family, when compared to ATP-competitive JAK inhibitors. This high degree of selectivity minimizes off-target kinase inhibition, which is a critical attribute for a favorable safety and efficacy profile in the treatment of immune-mediated diseases. The experimental protocols provided herein offer a framework for researchers to further investigate and validate the kinase selectivity of deucravacitinib and other novel kinase inhibitors.

References

A Comparative Safety Analysis of Voderdeucitinib (Deucravacitinib) and Baricitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of Voderdeucitinib (Deucravacitinib) and Baricitinib (B560044), two prominent Janus kinase (JAK) inhibitors. The information presented is collated from extensive clinical trial data and post-marketing surveillance to offer an objective overview for research and drug development professionals.

Introduction

This compound (Deucravacitinib) and Baricitinib are oral small molecule inhibitors that target the Janus kinase signaling pathway, a critical component in the inflammatory processes of several autoimmune diseases. While both drugs are effective immunomodulators, their distinct selectivity profiles give rise to differences in their safety and tolerability. Deucravacitinib (B606291) is a first-in-class, selective allosteric inhibitor of tyrosine kinase 2 (TYK2)[1][2][3]. In contrast, Baricitinib is a selective inhibitor of JAK1 and JAK2[4][5][6]. This fundamental difference in their mechanism of action is believed to influence their respective safety profiles.

Mechanism of Action

This compound (Deucravacitinib): Allosteric Inhibition of TYK2

Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, inducing a conformational change that locks the enzyme in an inactive state[1][7]. This allosteric inhibition is highly selective for TYK2 and does not significantly affect other JAK family members (JAK1, JAK2, JAK3) at clinically relevant doses[2][7]. By selectively inhibiting TYK2, Deucravacitinib disrupts the signaling of key cytokines implicated in autoimmune diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons[1][2][3].

Caption: Signaling pathway of Deucravacitinib.

Baricitinib: Inhibition of JAK1 and JAK2

Baricitinib functions as a competitive inhibitor at the ATP-binding site of JAK1 and JAK2, with a lower affinity for JAK3 and TYK2[4][5]. This inhibition disrupts the signaling of a broad range of cytokines and growth factors that are dependent on JAK1 and/or JAK2 for signal transduction[4][5][6]. The JAK-STAT pathway, which is modulated by Baricitinib, is crucial for the transcription of inflammatory mediators[5].

Caption: Signaling pathway of Baricitinib.

Comparative Safety Profile: Clinical Trial Data

The following tables summarize the safety data for Deucravacitinib and Baricitinib from their respective clinical trial programs. It is important to note that direct head-to-head comparative safety trials are limited, and the data presented are from separate clinical development programs, which may involve different patient populations and study designs.

Table 1: Common Adverse Events (AEs)
Adverse EventDeucravacitinib (Incidence Rate/100 PY)Baricitinib (Incidence Rate/100 PY)
Upper Respiratory Tract Infections High14.7% (ADRs)[8]
Nasopharyngitis High[9]High[10]
Headache High[11]High[4][10]
Acne 1.3[12]High[4]
Folliculitis 1.1[12]High[4]
Nausea Low[9]2.8% (ADRs)[8]
Diarrhea Low[11]-
Increased Blood Creatine Phosphokinase High[13]High[13]

PY: Patient-Years. Incidence rates for Deucravacitinib are from long-term extension trials in psoriasis[12]. Baricitinib data is derived from various clinical trials in different indications, and direct incidence rates per 100 PY for all common AEs are not consistently reported across all sources.

Table 2: Serious Adverse Events (SAEs) and Adverse Events of Special Interest (AESI)
Adverse EventDeucravacitinib (Incidence Rate/100 PY)Baricitinib (Incidence Rate/100 PY)
Serious Infections 0.9 (excluding COVID-19)[12]2.58[14]
Herpes Zoster 0.6[12]High[4]
Major Adverse Cardiovascular Events (MACE) 0.3[12]0.51[14]
Venous Thromboembolism (VTE) 0.1[12]0.35 (DVT), 0.26 (PE)[14]
Malignancies (excluding NMSC) 0.5[12]Data varies by indication[15]
Lymphoma -Increased risk noted[8]

NMSC: Non-Melanoma Skin Cancer; DVT: Deep Vein Thrombosis; PE: Pulmonary Embolism. Data is from integrated safety analyses of clinical trials.

Experimental Protocols for Safety Assessment

While specific, detailed experimental protocols from the proprietary clinical development programs are not publicly available, the safety of both Deucravacitinib and Baricitinib was rigorously assessed during clinical trials using standard methodologies.

Preclinical Safety Assessment

Standard preclinical toxicology studies would have been conducted in animal models to assess:

  • Single and repeat-dose toxicity: To determine the overall toxicity profile and identify target organs.

  • Genotoxicity: To evaluate the potential for the drug to cause genetic mutations.

  • Carcinogenicity: To assess the potential for the drug to cause cancer with long-term exposure.

  • Reproductive and developmental toxicity: To evaluate potential effects on fertility and fetal development.

Clinical Trial Safety Monitoring

In human clinical trials, a comprehensive safety monitoring plan is implemented to identify and characterize the safety profile of the investigational drug.

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Medical History, Physical Exam, Labs) Screening->Baseline Randomization Randomization (Treatment vs. Placebo/Comparator) Baseline->Randomization Monitoring Ongoing Monitoring (AE Reporting, Vitals, Labs) Randomization->Monitoring FollowUp End of Treatment & Follow-up Monitoring->FollowUp Analysis Data Analysis & Reporting FollowUp->Analysis

Caption: General workflow for safety assessment in clinical trials.

Key safety monitoring activities in the clinical trials for Deucravacitinib and Baricitinib likely included:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection, documentation, and reporting of all AEs and SAEs.

  • Physical Examinations: Regular physical examinations to monitor for any clinical signs of toxicity.

  • Vital Signs Monitoring: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.

  • Laboratory Assessments:

    • Hematology: Complete blood counts with differentials to monitor for changes in red blood cells, white blood cells, and platelets.

    • Clinical Chemistry: Comprehensive metabolic panels to assess liver function (ALT, AST, bilirubin), kidney function (creatinine, BUN), and electrolytes.

    • Lipid Panels: Monitoring of cholesterol and triglyceride levels.

  • Electrocardiograms (ECGs): To monitor for any effects on cardiac function.

  • Adjudication of Events of Special Interest: Independent review by a dedicated committee for key safety events such as MACE, VTE, and malignancies to ensure consistent and accurate classification.

Discussion and Conclusion

The available data suggests that both Deucravacitinib and Baricitinib have manageable safety profiles. However, their distinct mechanisms of action may contribute to differences in their adverse event profiles.

Deucravacitinib's high selectivity for TYK2, through its unique allosteric inhibition mechanism, is theorized to result in a more targeted immunomodulation, potentially sparing the broader effects associated with pan-JAK inhibition[2][3]. This may be reflected in the lower reported incidence rates for certain adverse events of special interest compared to less selective JAK inhibitors.

Baricitinib, with its potent inhibition of JAK1 and JAK2, has demonstrated efficacy across a range of autoimmune conditions. Its safety profile has been extensively studied, and while it is generally well-tolerated, it carries the warnings and precautions associated with its class, including risks of serious infections, MACE, VTE, and malignancies[8][15].

For drug development professionals, the comparative safety data of these two agents underscore the importance of selectivity in kinase inhibitor design. The development of highly selective inhibitors like Deucravacitinib represents a significant step towards optimizing the benefit-risk profile of targeted immunomodulatory therapies. Further long-term, real-world data and head-to-head comparative studies will be invaluable in fully elucidating the comparative safety of these two important therapeutic agents. and head-to-head comparative studies will be invaluable in fully elucidating the comparative safety of these two important therapeutic agents.

References

In vitro validation of Voderdeucitinib's selectivity for TYK2 over JAK1/2/3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Voderdeucitinib's anticipated selectivity for Tyrosine Kinase 2 (TYK2) over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3). Due to the limited availability of publicly accessible, direct quantitative in vitro selectivity data for this compound, this guide utilizes comparative data from Deucravacitinib (B606291), a first-in-class, selective, allosteric TYK2 inhibitor, to illustrate the expected selectivity profile and the experimental methodologies used for its validation.

This compound is an inhibitor of TYK2, a member of the JAK family of intracellular non-receptor tyrosine kinases.[1] TYK2 is a key mediator of signaling pathways for cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[2][3] By selectively targeting TYK2, this compound is designed to offer a targeted therapeutic approach with a potentially improved safety profile compared to broader-acting JAK inhibitors.[4][5]

The selectivity of TYK2 inhibitors is a critical attribute, as the inhibition of other JAK family members is associated with a range of side effects.[6] For instance, JAK2 is involved in erythropoiesis and thrombopoiesis, and its inhibition can lead to anemia and thrombocytopenia.[7] Inhibition of JAK1 and JAK3 can lead to broader immunosuppression. Therefore, in vitro validation of a compound's selectivity for TYK2 is a crucial step in its preclinical development.

Comparative In Vitro Selectivity Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro whole blood assays for Deucravacitinib and other approved JAK inhibitors. This data illustrates the high selectivity of a targeted TYK2 inhibitor compared to broader JAK inhibitors. It is important to note that these values are for Deucravacitinib and are presented here as a surrogate for the expected profile of a selective TYK2 inhibitor like this compound.

Kinase TargetDeucravacitinib IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)
TYK2 ~10 >10,000>10,000>10,000
JAK1 >1,000~10~50~40
JAK2 >1,000~20~100~5
JAK3 >1,000~1~700~400

Data compiled from publicly available information for Deucravacitinib. Actual values may vary depending on specific assay conditions.[1]

Experimental Protocols

The in vitro selectivity of TYK2 inhibitors is typically determined through a series of biochemical and cell-based assays.

Biochemical Kinase Activity Assay

This assay directly measures the inhibitory activity of the compound on purified kinase enzymes.

Objective: To determine the IC50 value of the test compound against purified TYK2, JAK1, JAK2, and JAK3 enzymes.

Methodology:

  • Reagents and Materials: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes; a suitable peptide substrate; ATP (radiolabeled or for use in a luminescence-based assay); test compound (e.g., this compound); kinase assay buffer; and detection reagents.

  • Assay Procedure:

    • Serial dilutions of the test compound are prepared.

    • The kinase, substrate, and test compound are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of substrate phosphorylation is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic curve.[8][9]

Cell-Based Phospho-STAT Assay

This assay assesses the inhibitor's effect on cytokine-induced signaling pathways within a cellular context.

Objective: To measure the IC50 of the test compound for the inhibition of cytokine-induced STAT phosphorylation downstream of specific JAKs.

Methodology:

  • Cell Line: A human cell line expressing the relevant cytokine receptors and JAKs (e.g., peripheral blood mononuclear cells (PBMCs) or a specific immune cell line).

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, or GM-CSF for JAK2/JAK2).

    • Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT4 for the IL-12 pathway).

  • Data Analysis: The level of STAT phosphorylation is measured by flow cytometry. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal.[10]

Human Whole Blood Assay

This assay provides a more physiologically relevant assessment of the inhibitor's selectivity by using whole blood as the assay matrix.

Objective: To determine the IC50 values of the test compound for the inhibition of cytokine-induced signaling in human whole blood.

Methodology:

  • Sample: Freshly collected human whole blood.

  • Assay Procedure:

    • Whole blood is treated with a range of inhibitor concentrations.

    • A specific stimulus is added to activate a target pathway (e.g., IL-12 to induce IFN-γ production via the TYK2/JAK2 pathway).

    • The downstream readout, such as the production of a secondary cytokine (e.g., IFN-γ) or the phosphorylation of STATs in specific immune cell subsets, is measured.

  • Data Analysis: The IC50 is calculated as the concentration of the inhibitor that causes a 50% reduction in the measured endpoint.[11][12]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams depict the JAK-STAT signaling pathway and a general experimental workflow for determining kinase selectivity.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & JAK Activation JAKx JAK1 or JAK2 Receptor->JAKx TYK2->JAKx 3. Trans-phosphorylation STAT STAT TYK2->STAT 4. STAT Recruitment & Phosphorylation JAKx->STAT pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression (Inflammation) This compound This compound This compound->TYK2 Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Purified Kinases (TYK2, JAK1/2/3) - Cells/Whole Blood - this compound dilutions B Incubate Kinase/Cells with this compound A->B C Initiate Reaction: - Add ATP (Biochemical) - Add Cytokine (Cell-based) B->C D Measure Endpoint: - Substrate Phosphorylation - pSTAT Levels - Cytokine Production C->D E Calculate % Inhibition D->E F Generate Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: A generalized experimental workflow for determining the in vitro selectivity of a kinase inhibitor.

References

Voderdeucitinib Demonstrates Superiority Over Apremilast in Psoriasis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Voderdeucitinib (a selective TYK2 inhibitor) and apremilast (B1683926) (a PDE4 inhibitor) in the context of psoriasis treatment. Drawing upon preclinical and pivotal clinical trial data, we present an objective assessment of their efficacy and underlying mechanisms of action.

Executive Summary

This compound has consistently shown superior efficacy compared to apremilast in pivotal Phase 3 clinical trials for moderate-to-severe plaque psoriasis. This superiority is attributed to its targeted inhibition of the TYK2 signaling pathway, a key driver of psoriasis pathogenesis. While both drugs modulate inflammatory responses, preclinical and clinical data suggest that this compound's more specific mechanism of action leads to greater clinical benefit.

Mechanism of Action

This compound: A selective allosteric inhibitor of tyrosine kinase 2 (TYK2). By binding to the regulatory pseudokinase domain of TYK2, this compound blocks the signaling of key cytokines implicated in psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons. This targeted approach avoids the broader immunosuppressive effects associated with less selective JAK inhibitors.

Apremilast: A small molecule inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-23, and IL-17, while upregulating the anti-inflammatory cytokine IL-10.

Signaling Pathway Diagrams

Voderdeucitinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 Receptor Cytokine Receptor IL-23->Receptor IL-12 IL-12 IL-12->Receptor Type I IFN Type I IFN Type I IFN->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates P_STAT pSTAT STAT->P_STAT This compound This compound This compound->TYK2 inhibits Nucleus Nucleus P_STAT->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation promotes

This compound's targeted inhibition of the TYK2 pathway.

Apremilast_Mechanism cluster_intracellular Intracellular Space PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A cAMP->PKA activates Apremilast Apremilast Apremilast->PDE4 inhibits CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) pCREB->Pro_inflammatory downregulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) pCREB->Anti_inflammatory upregulates

Apremilast's mechanism of action via PDE4 inhibition.

Preclinical Data in Psoriasis Models

While direct head-to-head preclinical studies are limited, data from imiquimod-induced psoriasis mouse models provide insights into the individual efficacy of this compound and apremilast.

ParameterThis compoundApremilast
Psoriasis Model Imiquimod-induced psoriasis in miceImiquimod-induced psoriasis in mice
Key Findings - Significantly improved psoriasis symptoms.[1][2]- Reduced expression of p-STAT3 and Ki67 in the skin.[1][2]- Inhibited abnormal capillary proliferation and reduced immune cell infiltration.[1]- Decreased the concentration of IL-12p70 in the skin.[1]- Alleviated psoriasiform dermatitis.[3][4][5]- Reduced infiltration of antigen-presenting cells and IL-17A-positive cells.[6]- Reduced expression of pro-inflammatory cytokines including IL-8, IL-17A, IL-17F, and IL-23.[3][4][5]

Clinical Trial Data: Head-to-Head Comparison

The POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials directly compared the efficacy and safety of this compound (6 mg once daily) and apremilast (30 mg twice daily) in patients with moderate-to-severe plaque psoriasis.

Efficacy
Endpoint (at Week 16)POETYK PSO-1POETYK PSO-2
This compound Apremilast This compound
PASI 75 Response 58.7%[7][8]35.1%[7][8]
sPGA 0/1 (Clear/Almost Clear) 53.6%[7]32.1%[7]
Safety and Tolerability
Adverse EventThis compoundApremilast
Most Common AEs Nasopharyngitis, upper respiratory tract infection.[7]Diarrhea, nausea, headache.
Discontinuation due to AEs Low rates, comparable to placebo.[8]Higher rates than this compound, primarily due to gastrointestinal side effects.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

Preclinical_Workflow cluster_protocol Experimental Protocol Induction Psoriasis Induction (Topical Imiquimod) Treatment Drug Administration (this compound or Apremilast) Induction->Treatment Assessment Efficacy Assessment Treatment->Assessment Analysis Data Analysis Assessment->Analysis

General workflow for preclinical psoriasis model studies.
  • Animal Model: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.

  • Induction of Psoriasis: A daily topical application of 62.5 mg of imiquimod (B1671794) cream (5%) is administered to the shaved back skin of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.[1]

  • Drug Administration:

    • This compound: Administered orally, typically at doses ranging from 15 to 60 mg/kg, once or twice daily.

    • Apremilast: Administered orally or intraperitoneally, with typical doses around 5-20 mg/kg daily.[6]

  • Efficacy Assessment:

    • Clinical Scoring: The severity of skin inflammation is assessed daily using a scoring system for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • Histological Analysis: Skin biopsies are collected at the end of the study for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.

    • Immunohistochemistry: Staining for markers such as Ki67 (proliferation) and CD3 (T-cells) is performed.

    • Cytokine Analysis: Skin or serum levels of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) are measured using ELISA or qPCR.

Phase 3 Clinical Trials (POETYK PSO-1 & PSO-2)
  • Study Design: These were multicenter, randomized, double-blind, placebo- and active comparator-controlled studies.[9][10][11][12]

  • Patient Population: Adults with moderate-to-severe plaque psoriasis, defined as having a Psoriasis Area and Severity Index (PASI) score of 12 or higher, a static Physician's Global Assessment (sPGA) score of 3 or 4, and body surface area (BSA) involvement of 10% or more.[10]

  • Treatment Arms:

    • This compound: 6 mg taken orally once daily.[9][10]

    • Apremilast: 30 mg taken orally twice daily.[9][10]

    • Placebo.[9][10]

  • Primary Endpoints:

    • The proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI 75) at week 16.[8][9]

    • The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16.[8][9]

  • Duration: 52 weeks, with the primary endpoints assessed at week 16.[9][10]

Conclusion

The available preclinical and robust clinical evidence strongly supports the superiority of this compound over apremilast for the treatment of moderate-to-severe plaque psoriasis. This compound's targeted inhibition of the TYK2 pathway translates into significantly greater efficacy in skin clearance and symptom improvement. While both oral agents offer a convenient alternative to injectable biologics, the data indicates that this compound represents a more effective therapeutic option for patients with psoriasis. Further research into the long-term safety and comparative effectiveness against other systemic therapies will continue to define its role in the psoriasis treatment landscape.

References

Voderdeucitinib and Other Immunomodulators: A Comparative Analysis of Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the gene expression changes induced by Voderdeucitinib, a novel selective Tyrosine Kinase 2 (TYK2) inhibitor, and other prominent immunomodulators, particularly Janus Kinase (JAK) inhibitors. The information presented is based on preclinical and clinical research, offering insights into the distinct and overlapping mechanisms of these agents. While specific data on "this compound" is not publicly available, this guide will focus on Deucravacitinib (B606291), a first-in-class, selective, allosteric TYK2 inhibitor, as a representative molecule.[1][2]

Introduction to this compound (Deucravacitinib) and the TYK2 Pathway

Deucravacitinib is an oral, small molecule that selectively inhibits TYK2, a member of the JAK family of non-receptor tyrosine kinases.[1][3] Unlike other JAK inhibitors that target the conserved ATP-binding site of the kinase domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[3][4] This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), leading to a more targeted immunomodulatory effect and potentially a better safety profile.[3][4][5]

TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[2][3][6] By inhibiting TYK2, Deucravacitinib effectively disrupts these pro-inflammatory signaling cascades.[4][6]

Comparative Gene Expression Profiles

The following table summarizes the known gene expression changes induced by Deucravacitinib compared to broader-spectrum JAK inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib.

Gene/PathwayThis compound (Deucravacitinib)Other JAK Inhibitors (Tofacitinib, Baricitinib, Upadacitinib)References
IL-23 Pathway Genes Downregulation Downregulation (variable potency)[6][7]
IL-17AReduced by 47-50%General reduction in IL-17 signaling[6][7]
IL-19Reduced by 72%Not specifically reported[7]
Beta-defensinReduced by 81-84%Not specifically reported[7]
Type I IFN Pathway Genes Downregulation Downregulation (potent inhibition by JAK1/2 inhibitors)[6][7][8]
IL-12 Pathway Genes Downregulation Downregulation (potent inhibition by JAK2/TYK2 targeting inhibitors)[3][9]
Hematopoiesis-related genes (JAK2-dependent) No significant inhibition Suppressive activity on genes related to thrombopoiesis, erythropoiesis, and myelopoiesis[2]
IL-6 Pathway Genes (JAK1-dependent) No direct inhibition Potent inhibition [9]
GM-CSF Pathway Genes (JAK2-dependent) No direct inhibition Potent inhibition [9]

Signaling Pathway and Inhibition Mechanisms

The diagram below illustrates the central role of TYK2 in cytokine signaling and the specific point of inhibition by this compound (Deucravacitinib) compared to other JAK inhibitors.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1_2_3 JAK1/2/3 Cytokine_Receptor->JAK1_2_3 Activates STAT STAT TYK2->STAT Phosphorylates JAK1_2_3->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes This compound This compound (Deucravacitinib) This compound->TYK2 Allosteric Inhibition (JH2 domain) Other_JAKi Other JAK Inhibitors Other_JAKi->JAK1_2_3 ATP-competitive Inhibition (Kinase domain) DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Gene_Expression Gene Expression (e.g., IL-17, IFNs) DNA->Gene_Expression Regulates Cytokine Cytokine (e.g., IL-23, IL-12, IFN) Cytokine->Cytokine_Receptor Binds

Caption: TYK2/JAK-STAT signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and other immunomodulators.

RNA Sequencing (RNA-Seq) for Whole-Genome Expression Analysis
  • Cell Culture and Treatment: Jurkat-dCAS9-VP64 and Jurkat-dCAS9-KRAB CD4+ T cells are cultured in appropriate media.[10] Cells are treated with this compound (Deucravacitinib) or other JAK inhibitors at various concentrations for a specified duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: RNA-seq libraries are prepared using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon treatment compared to controls.[10]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • PCR Amplification: qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with specific primers for target genes (e.g., IL17A, IFNB1) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.

STAT Phosphorylation Assay (Flow Cytometry)
  • Cell Stimulation and Treatment: Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are pre-incubated with this compound or other JAK inhibitors. The cells are then stimulated with a relevant cytokine (e.g., IL-23, IFN-α) to induce STAT phosphorylation.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).

  • Flow Cytometry Analysis: The percentage of cells with phosphorylated STATs is quantified using a flow cytometer. The inhibitory effect of the compounds is determined by the reduction in the percentage of pSTAT-positive cells.[9]

Hematopoietic Colony-Forming Unit (CFU) Assay
  • Cell Culture: Human hematopoietic progenitor cells are cultured in a semi-solid medium containing cytokines that support the growth of specific colony types (e.g., erythroid, myeloid).

  • Treatment: this compound or other JAK inhibitors are added to the culture medium at various concentrations.

  • Colony Counting: After a defined incubation period (e.g., 14 days), the number of colonies of each type is counted under a microscope.

  • Data Analysis: The inhibitory effect of the compounds on hematopoiesis is assessed by the reduction in the number of colonies compared to untreated controls.[2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative analysis of gene expression changes induced by immunomodulators.

cluster_in_vitro In Vitro Experiments cluster_gene_expression Gene Expression Analysis cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., Immune Cells) Treatment 2. Treatment with Immunomodulators (this compound vs. Others) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction STAT_Assay 5a. STAT Phosphorylation Assay Treatment->STAT_Assay CFU_Assay 5b. Hematopoietic Colony-Forming Assay Treatment->CFU_Assay RNA_Seq 4a. RNA-Seq (Whole Transcriptome) RNA_Extraction->RNA_Seq qRT_PCR 4b. qRT-PCR (Targeted Genes) RNA_Extraction->qRT_PCR Data_Analysis 6. Bioinformatic Analysis & Statistical Comparison RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis STAT_Assay->Data_Analysis CFU_Assay->Data_Analysis Pathway_Analysis 7. Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Conclusion 8. Comparative Efficacy & Selectivity Profile Pathway_Analysis->Conclusion

Caption: Experimental workflow for immunomodulator gene expression analysis.

Conclusion

This compound (represented by Deucravacitinib) demonstrates a distinct gene expression profile compared to broader-spectrum JAK inhibitors. Its high selectivity for TYK2 leads to a targeted suppression of the IL-23, IL-12, and Type I IFN pathways, while sparing other JAK-dependent signaling pathways that are crucial for normal physiological processes such as hematopoiesis. This selective mechanism of action, elucidated through comprehensive gene expression and functional analyses, underscores its potential as a novel therapeutic agent with a favorable benefit-risk profile for the treatment of various immune-mediated diseases. Further research and direct comparative studies will continue to refine our understanding of its unique immunomodulatory effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Voderdeucitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for Voderdeucitinib was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound for specific handling and disposal instructions.

This compound is a selective TYK2 inhibitor used in inflammatory and autoimmune disease research.[1] Proper management and disposal of this compound are crucial to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing parallels from similar potent research compounds.

Hazard Profile and Safety Precautions

Given that this compound is a potent, biologically active molecule, it should be handled with caution. While specific hazard information is pending the official SDS, it is prudent to treat it as potentially hazardous. For similar compounds, hazards include acute oral toxicity and aquatic toxicity.[2]

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][4][5]

  • Avoid inhalation of dust or aerosols.[3][5]

  • Prevent contact with skin and eyes.[4][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][5]

Step-by-Step Disposal Procedures

The disposal of this compound and associated waste must adhere to local, state, and federal regulations.[3] The primary regulatory framework in the United States for hazardous waste is established by the Environmental Protection Agency (EPA).[2]

1. Waste Identification and Segregation:

  • Unused or Expired Pure Compound: This should be treated as chemical waste.[2]

  • Contaminated Labware: Items such as gloves, pipette tips, vials, and empty containers that have been in direct contact with this compound are considered contaminated waste.[2]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2][6]

  • Aqueous Solutions: Due to the potential for aquatic toxicity, do not dispose of solutions containing this compound down the drain.[2]

2. Waste Collection and Storage:

  • Collect all this compound waste in clearly labeled, sealed, and chemically compatible containers.

  • The label should prominently display "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]

  • Store waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Wear full PPE, including respiratory protection if necessary.[3]

  • Contain the spill to prevent it from spreading.

  • Absorb liquid spills with an inert material like diatomite or universal binders.[3]

  • For solid spills, carefully collect the material in a manner that minimizes dust generation.[7]

  • Decontaminate the spill area and any affected equipment, for example, by scrubbing with alcohol.[3]

  • Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.[3]

4. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of this compound waste.[2][3]

  • The likely disposal method for this type of waste is incineration at a licensed facility.[2][8]

Quantitative Data Summary

Specific quantitative data regarding disposal limits or concentration thresholds for this compound are not available. Disposal procedures should be based on its classification as a potent and potentially hazardous chemical. The following table summarizes general hazard classifications for similar research compounds.

Hazard ClassificationDescriptionSource(s)
Acute Oral Toxicity (Category 4)Harmful if swallowed.[2]
Aquatic Toxicity (Acute and Chronic, Category 1)Very toxic to aquatic life with long-lasting effects.[2]
Reproductive Toxicity (Category 2)Suspected of damaging fertility or the unborn child.[3][5]
Specific Target Organ Toxicity, Repeated Exposure (Category 1)Causes damage to organs through prolonged or repeated exposure.[3][5]
Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard procedures for pharmaceutical and chemical waste, as outlined above and governed by regulatory bodies like the EPA, should be followed. Researchers must consult and adhere to their institution's specific protocols for chemical waste disposal.

Visualizing Disposal and Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the general workflow for chemical waste disposal and the appropriate response to a chemical spill.

Chemical_Waste_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal gen Generate this compound Waste pure Unused/Expired Compound gen->pure labware Contaminated Labware gen->labware sharps Contaminated Sharps gen->sharps collect Collect in Labeled, Sealed Containers pure->collect labware->collect sharps->collect store Store in Designated Secure Area collect->store contact Contact EHS or Licensed Vendor store->contact pickup Arrange for Waste Pickup contact->pickup incinerate Incineration at Licensed Facility pickup->incinerate

Caption: General workflow for the proper disposal of this compound waste.

Chemical_Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_final_steps Final Steps spill Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb/Collect Spilled Material contain->absorb decontaminate Decontaminate Spill Area & Equipment absorb->decontaminate collect_waste Collect Cleanup Materials in Sealed Container decontaminate->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Step-by-step response plan for a this compound spill.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.